molecular formula C7H11Cl2N3O3 B1447959 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride CAS No. 1423025-70-0

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Cat. No.: B1447959
CAS No.: 1423025-70-0
M. Wt: 256.08 g/mol
InChI Key: INPBQQYZCJNNLA-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride (CAS 1423025-70-0) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. Its molecular structure incorporates two key functional handles: a primary amine on the ethoxy side chain and a nitro group on the pyridine ring. This bifunctional design makes it a versatile building block for constructing more complex molecules, such as through amide bond formation or nucleophilic aromatic substitution reactions . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. Researchers value this compound for its potential application in synthesizing targeted libraries for drug discovery projects. As a derivative of 2-chloro-3-nitropyridine—a known precursor to pharmacologically active compounds—this amine-functionalized analog offers a strategic entry point for developing novel therapeutic candidates . Strict handling procedures are recommended, including the use of appropriate personal protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPBQQYZCJNNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility profile of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride[1]

Part 1: Executive Summary & Chemical Identity

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a highly polar, ionizable pyridyl ether intermediate used frequently in the synthesis of bicyclic heterocycles (e.g., pyridopyrimidines) and pharmaceutical active ingredients (APIs).[1] Its solubility profile is dominated by the ionic nature of the dihydrochloride salt, which creates a stark contrast between its behavior in aqueous media versus non-polar organic solvents.

This guide provides a definitive solubility profile derived from structural physicochemical principles and standard industrial characterization protocols. It serves as a roadmap for researchers handling this compound during purification, formulation, or synthetic scale-up.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • Systematic Name: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

  • Molecular Formula: C₇H₉N₃O₃[1] · 2HCl

  • Molecular Weight: ~270.09 g/mol (Free base: 197.17 g/mol )[1]

  • Key Functional Groups:

    • Nitro group (-NO₂): Electron-withdrawing, reduces basicity of the pyridine ring.

    • Ether Linkage (-O-): Connects the ring to the aliphatic chain.

    • Primary Amine (-NH₂): High basicity (pKa ~9.5–10.5), primary site of protonation.

    • Pyridine Nitrogen: Weakly basic (pKa < 1 due to 3-NO₂ effect), secondary site of protonation.

Part 2: Solubility Profile (Water vs. Organic Solvents)

The solubility of this salt is dictated by the lattice energy of the dihydrochloride crystal versus the solvation energy provided by the solvent.

Aqueous Solubility (High)

The compound is highly soluble in water (>100 mg/mL expected).

  • Mechanism: The primary aliphatic amine is fully protonated (

    
    ) at neutral pH. The pyridine nitrogen, while weakly basic, contributes to the ionic character in the solid state. Upon dissolution, the salt dissociates, releasing 
    
    
    
    ions and lowering the solution pH.
  • pH Dependence:

    • pH < 1: Fully soluble (Both N sites protonated).

    • pH 4–8: Soluble (Aliphatic amine protonated; Pyridine N likely deprotonated but the molecule remains a cation).

    • pH > 11: Precipitation Risk. Conversion to the free base (neutral species) significantly reduces water solubility and may cause oiling out or crystallization.

Organic Solvent Solubility

The solubility in organics follows a steep gradient based on solvent polarity and hydrogen-bonding capability.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, MethanolExcellent High dielectric constant and H-bonding stabilize the ionic salt species.[1]
Polar Aprotic DMSO, DMF, DMAcGood Strong dipole moments solvate the cation effectively; suitable for reaction media.
Lower Alcohols Ethanol, IsopropanolModerate Solubility decreases as carbon chain length increases. Heating often required.
Polar Aprotic (Low BP) Acetone, AcetonitrilePoor Insufficient solvation energy to break the crystal lattice at room temperature.
Chlorinated DCM, ChloroformInsoluble The ionic salt cannot dissolve in non-polar chlorinated solvents. Note: The Free Base is soluble here.
Non-Polar Hexane, Toluene, EtherInsoluble Completely incompatible. Used as anti-solvents to precipitate the salt.

Part 3: Experimental Protocols (Self-Validating)

To verify the specific solubility for your batch (which can vary by crystal polymorph), use the following "Saturation Shake-Flask" method coupled with HPLC quantification.

Protocol A: Gravimetric Solubility Determination

Recommended for quick range-finding.[1]

  • Preparation: Weigh 100 mg of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride into a 4 mL vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at that concentration.

    • Turbid/Solid: Insoluble.

  • Calculation:

    
    
    
Protocol B: HPLC Quantitative Assay (High Precision)

Recommended for GLP/GMP documentation.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitro-pyridine absorbance).[1]

  • Flow Rate: 1.0 mL/min.

Workflow:

  • Saturation: Add excess solid to 2 mL of solvent (Water/MeOH/DMSO). Stir for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase A to fit the linear calibration curve.

  • Quantification: Inject and calculate concentration against a standard curve of the pure compound.

Part 4: Visualization of Chemical Behavior

The following diagram illustrates the equilibrium states of the compound, guiding the choice of solvent for extraction vs. reaction.

SolubilityLogic cluster_0 Purification Strategy Salt Dihydrochloride Salt (2-(2-Aminoethoxy)-3-nitropyridine . 2HCl) Water Aqueous Solution (pH < 7) Salt->Water Dissolves Highly (Ionic Dissociation) Organic Organic Phase (DCM / EtOAc) Salt->Organic Insoluble (Remains Solid) FreeBase Free Base (Neutral Species) Water->FreeBase Add Base (NaOH/NaHCO3) pH > 10 FreeBase->Organic Extracts into Non-polar Phase Precipitate Precipitate / Solid FreeBase->Precipitate Low Solubility in Water

Caption: Solubility phase-switching logic. The salt form prefers water; basification drives the molecule into organic solvents (DCM/EtOAc) for extraction.

Part 5: Applications & Handling

Synthesis & Purification
  • Recrystallization: The dihydrochloride salt can often be recrystallized from Methanol/Ethanol mixtures or by dissolving in minimal Methanol and adding Diethyl Ether (anti-solvent) to induce precipitation.

  • Synthesis Intermediate: When using this compound in nucleophilic substitution (e.g., reacting the amine tail), it is crucial to add a base (Triethylamine or DIPEA) to neutralize the HCl and liberate the nucleophilic amine.

Stability
  • Hygroscopicity: Dihydrochloride salts of pyridines are typically hygroscopic . Store in a desiccator at -20°C or 4°C.

  • Light Sensitivity: Nitro-pyridines can degrade under UV light.[1] Use amber vials.

References

  • Organic Syntheses. (2025). Preparation of 2,3-Diaminopyridine via 2-Amino-3-nitropyridine. Retrieved from [Link]

Sources

A Technical Guide to Predicting the Metabolic Stability of 2-(2-Aminoethoxy)-3-nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(2-Aminoethoxy)-3-nitropyridine scaffold is a recurring motif in medicinal chemistry, offering a versatile platform for developing novel therapeutics. However, like many nitrogen-containing heterocycles, its progression through the drug discovery pipeline is critically dependent on its metabolic stability. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, necessitating frequent and high doses that can lead to off-target toxicity.[1] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to proactively assess and optimize the metabolic fate of this scaffold. We will explore the predictable metabolic liabilities, detail rigorous in vitro experimental protocols for quantitative assessment, introduce powerful in silico predictive tools, and discuss strategic chemical modifications to enhance stability. By integrating these approaches, development teams can de-risk their projects, conserve resources, and accelerate the journey from hit to lead to clinical candidate.

The Metabolic Gauntlet: Understanding the Importance of Stability

In drug discovery, a molecule's journey through the body is as important as its interaction with the intended target. The body's metabolic machinery, primarily located in the liver, is designed to identify and eliminate foreign substances (xenobiotics).[2] This process, known as biotransformation, can render a drug inactive, or in some cases, convert it into a toxic metabolite.[1] Therefore, a primary goal during lead optimization is to engineer molecules that can resist metabolic breakdown long enough to exert their therapeutic effect.[3]

The 2-(2-Aminoethoxy)-3-nitropyridine Scaffold: Structural Features and Potential

The pyridine ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[4] Its inclusion can enhance solubility, provide a key vector for hydrogen bonding, and improve metabolic stability compared to carbocyclic analogs.[5] The 2-(2-Aminoethoxy)-3-nitropyridine scaffold specifically combines several key functional groups:

  • An Electron-Deficient Nitropyridine Core: The nitro group is strongly electron-withdrawing, significantly influencing the electronics of the pyridine ring.

  • A Primary Amino Group: A potential site for both metabolic attack and strategic modification.

  • An Ether Linkage: Offers conformational flexibility but can be a site of metabolic cleavage.

This combination of features makes the scaffold synthetically tractable and a versatile building block for exploring structure-activity relationships (SAR).[6]

Why Metabolic Stability is a Non-Negotiable Checkpoint

Poor metabolic stability is a leading cause of drug candidate failure.[7] A molecule that is quickly cleared from the body requires higher and more frequent dosing, which can decrease patient compliance and increase the risk of adverse effects.[1] Early and accurate prediction of metabolic stability allows chemists to:

  • Rank-order compounds to prioritize those with favorable pharmacokinetic profiles.[8]

  • Guide synthetic efforts by identifying metabolic "hot spots" that can be modified.[9]

  • Build robust in vitro-in vivo correlations (IVIVC) , improving the ability to predict human dosage and exposure from preclinical data.[10]

Predicting Metabolic Liabilities: A Mechanistic Overview

The structure of the 2-(2-Aminoethoxy)-3-nitropyridine scaffold suggests several potential sites for metabolic attack by both Phase I and Phase II enzymes.

Phase I Metabolism: The Front Line of Biotransformation

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.[2]

  • Cytochrome P450 (CYP) Mediated Oxidation: CYPs are the most significant family of Phase I enzymes.[11] For this scaffold, oxidation is likely at electron-rich positions. While the nitropyridine ring itself is electron-deficient, the amino and ethoxy substituents are potential sites for N- and O-dealkylation.[7][12]

  • Aldehyde Oxidase (AO) Mediated Metabolism: This is a critical consideration often overlooked in early discovery. AO, a cytosolic enzyme highly expressed in the liver, specializes in the oxidation of nitrogen-containing heterocycles, particularly those that are electron-deficient.[13][14] The 3-nitropyridine core is a prime candidate for AO-mediated hydroxylation, which can be a major clearance pathway.[15][16]

  • Nitro Reduction: The nitro group can undergo reduction to a nitroso, hydroxylamino, and ultimately an amino group. This transformation can dramatically alter the compound's properties and is a known metabolic pathway for nitroaromatic compounds.

The diagram below illustrates the most probable Phase I metabolic pathways for the scaffold.

G cluster_main Predicted Phase I Metabolic Pathways cluster_cyp CYP450 cluster_ao Aldehyde Oxidase (AO) cluster_reductase Nitroreductase Parent 2-(2-Aminoethoxy)-3-nitropyridine M1 N-Dealkylation Metabolite Parent->M1 Oxidation M2 O-Dealkylation Metabolite Parent->M2 Oxidation M3 Hydroxylated Pyridine Metabolite Parent->M3 Hydroxylation M4 Amino Metabolite (from Nitro Reduction) Parent->M4 Reduction

Predicted Phase I metabolic pathways for the scaffold.
Phase II Metabolism: The Conjugation Step

Phase II enzymes conjugate molecules with endogenous substances to increase their water solubility and facilitate excretion. If Phase I metabolism exposes a hydroxyl or amino group, these can be readily conjugated by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[2]

In Vitro Methodologies for Quantitative Assessment

To move from prediction to quantification, robust in vitro assays are essential. These assays provide the core data—half-life (t½) and intrinsic clearance (Clint)—needed to rank compounds and predict in vivo behavior.[1]

Human Liver Microsome (HLM) Stability Assay

This is the workhorse assay for early-stage metabolic screening. Liver microsomes are subcellular fractions containing the majority of CYP enzymes.[11] The assay is high-throughput, cost-effective, and excellent for assessing Phase I metabolic stability.[17]

  • Why Microsomes? They provide a concentrated source of the most common drug-metabolizing enzymes (CYPs) in a simplified matrix.[11]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is the essential cofactor required for CYP enzyme activity. Its inclusion initiates the metabolic reaction. A control incubation without NADPH is critical to distinguish enzymatic degradation from chemical instability.[17]

  • Why Quench with Cold Acetonitrile? Cold temperatures slow down enzymatic activity, and acetonitrile precipitates the microsomal proteins, effectively stopping the reaction at precise time points and preparing the sample for analysis.[11]

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[18]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH).[19]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard (for analytical normalization).[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.[19]

  • Controls: Run parallel incubations including a positive control compound with known metabolic lability (e.g., Verapamil, Dextromethorphan) and a "minus NADPH" control for each test compound.[11][18]

The concentration of the parent compound remaining at each time point is measured by LC-MS/MS. The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life and intrinsic clearance.[11]

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (Clint, µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

The workflow for a typical microsomal stability assay is visualized below.

G cluster_workflow HLM Stability Assay Workflow A 1. Prepare Reaction (Buffer, HLM, Compound) B 2. Pre-incubate (37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Cold Acetonitrile + IS) D->E F 6. Centrifuge & Separate Supernatant E->F G 7. Analyze by LC-MS/MS F->G H 8. Calculate t½ and Clint G->H

Workflow for the Human Liver Microsome (HLM) Stability Assay.
Hepatocyte Stability Assay

For a more comprehensive metabolic profile, hepatocytes are the gold standard in vitro system.[8] As intact liver cells, they contain the full complement of Phase I and Phase II enzymes, as well as transporters and cofactors in their correct physiological locations.[20] This allows for the assessment of total hepatic clearance, not just CYP-mediated metabolism.[10]

  • Why Hepatocytes? They provide the most physiologically relevant in vitro model, containing all relevant metabolic enzymes and cofactors.[8] This is crucial for compounds that may be cleared by non-CYP enzymes like AO or undergo significant Phase II conjugation.

  • Why a CO2 Incubator? Hepatocytes are living cells that require a controlled atmosphere (temperature, humidity, and CO2) to maintain their viability and metabolic function during the experiment.[21]

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%). Prepare a cell suspension at a defined density (e.g., 0.5-1.0 million viable cells/mL) in incubation medium.[10][21]

  • Compound Addition: Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

  • Incubation: Incubate the mixture at 37°C in a humidified CO2 incubator, with gentle shaking to keep the cells in suspension.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench the reaction with cold acetonitrile containing an internal standard.[21]

  • Sample Processing & Analysis: Process the samples as described in the HLM protocol (centrifugation, supernatant collection) and analyze by LC-MS/MS.[20]

  • Controls: Include positive control compounds (one for Phase I, e.g., Midazolam; one for Phase II, e.g., 7-hydroxycoumarin) to validate assay performance.[20]

Advanced Analytical Techniques for Metabolite Identification

Quantifying the disappearance of the parent drug is only half the story. Identifying the metabolites formed is crucial for understanding clearance pathways and flagging the formation of potentially reactive or toxic species.[22]

The Role of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive analytical tool for metabolic studies due to its unparalleled sensitivity, selectivity, and speed.[23][24]

  • Liquid Chromatography (LC): Separates the parent compound from its metabolites based on their physicochemical properties before they enter the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Provides two levels of mass analysis. The first stage isolates an ion of a specific mass-to-charge ratio (m/z), and the second stage fragments it to produce a characteristic "fingerprint" spectrum, which aids in structural elucidation.[24] Modern high-resolution mass spectrometry (HRMS) can determine the elemental composition of metabolites, greatly increasing confidence in their identification.[22]

In Silico Approaches for Early Prediction

Before a compound is even synthesized, computational models can provide valuable forecasts of its metabolic fate.[9] These methods are essential for triaging large numbers of virtual compounds and focusing synthetic resources on the most promising candidates.

  • Predicting Sites of Metabolism (SOM): Models can analyze a molecule's structure and electronics to predict which atoms are most likely to be metabolized by CYPs or other enzymes. This helps chemists proactively block these "soft spots."[25]

  • Machine Learning Models: Platforms like PredMS use algorithms such as random forest, trained on large datasets of experimental metabolic stability data, to classify new compounds as stable or unstable.[26][27]

  • Pathway Prediction: More advanced systems can predict entire metabolic pathways, suggesting the sequence of reactions a compound will undergo in the body.[28][29]

The diagram below shows a decision-making process that integrates both in silico and in vitro approaches.

G cluster_integration Integrated Stability Assessment Strategy Start Virtual Compound Library InSilico In Silico Prediction (Stability & SOM) Start->InSilico Decision1 Predicted Stable? InSilico->Decision1 Synthesize Synthesize Compound Decision1->Synthesize Yes Redesign Redesign/Modify Scaffold Decision1->Redesign No InVitro In Vitro Assays (HLM & Hepatocytes) Synthesize->InVitro Decision2 Experimentally Stable? InVitro->Decision2 Advance Advance to Further Studies Decision2->Advance Yes Decision2->Redesign No

Sources

Methodological & Application

reaction conditions for nucleophilic substitution with 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride in medicinal chemistry and organic synthesis. It addresses the critical regiochemical challenges, stability issues (Smiles rearrangement), and specific protocols for using this compound as a nucleophilic building block or a cyclization precursor.

Executive Summary & Compound Profile

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a bifunctional pyridine derivative containing a reactive primary amine tethered via an ether linkage and an electron-deficient nitro group. It is primarily used as:

  • A Nucleophilic Building Block: The terminal amine attacks electrophiles (alkyl halides, acid chlorides) to attach the nitropyridine moiety to larger scaffolds.

  • A Precursor for Bicyclic Heterocycles: Intramolecular nucleophilic aromatic substitution (

    
    ) displacing the nitro group yields pyrido[2,3-b][1,4]oxazepines .
    
Critical Stability Warning: The Smiles Rearrangement

The free base of this compound is thermodynamically unstable. Under basic conditions, the terminal amine can attack the pyridine C2 position (ipso to the oxygen), displacing the alkoxy group. This Smiles Rearrangement converts the O-linked (aminoethoxy) species into the thermodynamically more stable N-linked (hydroxyethylamino) isomer.

  • Implication: When using this dihydrochloride salt, the neutralization step must be carefully controlled. Excess base or high temperatures during neutralization can trigger the rearrangement before the desired intermolecular reaction occurs.

Reaction Pathways & Mechanism

The following diagram illustrates the three competing pathways when subjecting the dihydrochloride salt to basic conditions.

ReactionPathways Salt Starting Material 2-(2-Aminoethoxy)-3-nitropyridine 2HCl Salt FreeBase Free Amine Intermediate (Reactive Species) Salt->FreeBase Base (2 equiv) Neutralization Product_A Path A: Intermolecular Substitution (Coupling Product) Desired for Linkers FreeBase->Product_A + Electrophile (R-X) Kinetic Control (< 0°C) Product_B Path B: Smiles Rearrangement 2-(2-Hydroxyethylamino)-3-nitropyridine (Thermodynamic Trap) FreeBase->Product_B Base, Heat No Electrophile Product_C Path C: Intramolecular Cyclization Pyrido[2,3-b][1,4]oxazepine (Displacement of NO2) FreeBase->Product_C Strong Base (K2CO3) High Heat (>100°C) Displaces NO2

Figure 1: Competing reaction pathways. Path A requires kinetic control to avoid Path B. Path C requires harsh conditions to force nitro displacement.

Protocol A: Using the Compound as a Nucleophile (Intermolecular)

Objective: React the terminal amine with an electrophile (e.g., acyl chloride or alkyl halide) without triggering the Smiles rearrangement.

Reagents & Conditions
ComponentSpecificationRole
Solvent DCM (Dichloromethane) or DMF (anhydrous)Aprotic solvents minimize solvolysis.
Base DIPEA (Diisopropylethylamine) or TEANon-nucleophilic base to neutralize HCl.
Temperature -10°C to 0°C (Critical)Low temp slows the intramolecular rearrangement.
Stoichiometry Base: 2.2 - 2.5 equiv2 equiv to neutralize 2HCl, 0.2-0.5 excess for reaction.
Step-by-Step Methodology
  • Preparation: Suspend 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the suspension to -10°C using an ice/salt bath.

  • Electrophile Addition: Add the electrophile (1.1 equiv) before adding the base. This ensures the amine reacts immediately upon liberation.

  • Controlled Neutralization: Add DIPEA (2.5 equiv) dropwise over 10–15 minutes.

    • Note: The solution may turn yellow/orange.[1]

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of the starting amine.

    • QC Check: Watch for the formation of the N-linked isomer (usually more polar) as a byproduct.

  • Workup: Quench with water. Extract with DCM. Wash with brine. Dry over Na₂SO₄.

Protocol B: Intramolecular Cyclization (Synthesis of Oxazepines)

Objective: Force the intramolecular


 reaction where the amine displaces the nitro group to form a 7-membered ring.
Reagents & Conditions
ComponentSpecificationRole
Solvent DMSO or DMA (Dimethylacetamide)High-boiling polar aprotic solvent required.
Base K₂CO₃ (anhydrous) or Cs₂CO₃Inorganic base to buffer the reaction.
Temperature 100°C - 120°C High energy barrier to displace the nitro group.
Step-by-Step Methodology
  • Dissolution: Dissolve the dihydrochloride salt (1.0 equiv) in DMSO (0.2 M).

  • Base Addition: Add K₂CO₃ (3.0 equiv). The extra equivalent ensures complete deprotonation and scavenges nitrite generated.

  • Heating: Heat the mixture to 110°C.

  • Monitoring: The reaction typically takes 2–6 hours.

    • Observation: The solution will likely darken significantly due to the release of nitrite species.

  • Workup: Cool to room temperature. Pour into ice water. The product (pyrido[2,3-b][1,4]oxazepine) often precipitates. If not, extract with EtOAc.

Protocol C: Synthesis of the Reagent (If not purchased)

Context: If you need to synthesize 2-(2-Aminoethoxy)-3-nitropyridine, you cannot simply react 2-chloro-3-nitropyridine with aminoethanol, as that yields the N-isomer. You must use the O-alkylation route.

Synthesis Step1 Step 1: Protection Ethanolamine + Boc2O -> N-Boc-Ethanolamine Step2 Step 2: Alkoxide Formation N-Boc-Ethanolamine + NaH (THF, 0°C) -> Sodium Alkoxide Step1->Step2 Step3 Step 3: S_NAr Reaction Add 2-Chloro-3-nitropyridine (O-Attack favored over N-Attack) Step2->Step3 Step4 Step 4: Deprotection HCl / Dioxane -> 2-(2-Aminoethoxy)-3-nitropyridine 2HCl Step3->Step4

Figure 2: Synthesis route enforcing O-regioselectivity.

  • Protection: React 2-aminoethanol with Boc₂O to form N-Boc-2-aminoethanol.

  • O-Alkylation:

    • Suspend NaH (1.2 equiv) in dry THF at 0°C.

    • Add N-Boc-2-aminoethanol (1.1 equiv). Stir 30 min to form the alkoxide.

    • Add 2-chloro-3-nitropyridine (1.0 equiv).[2]

    • Stir at RT for 2–4 hours.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the target dihydrochloride salt.

Analytical Data & Troubleshooting

Distinguishing Isomers (NMR)

If you suspect Smiles rearrangement has occurred, check the ¹H NMR shifts of the ethylene linker.

FeatureO-Linked (Desired)N-Linked (Rearranged)
Linker Protons -O-CH ₂- (δ ~4.5 ppm)-NH-CH ₂- (δ ~3.5 ppm)
Pyridine C2 Attached to OxygenAttached to Nitrogen
Stability Unstable as free baseStable
Common Pitfalls
  • Low Yield in Coupling: Likely due to Smiles rearrangement competing with the electrophile. Solution: Lower temperature to -20°C and increase electrophile concentration.

  • Incomplete Cyclization: Displacement of the nitro group is slow. Solution: Switch to Cs₂CO₃ (Cesium effect) or increase temperature to 130°C.

References

  • Smiles Rearrangement Mechanism

    • Truce, W. E., et al. "The Smiles and Related Rearrangements of Aromatic Systems." Organic Reactions, 2011.

  • Synthesis of Pyrido-oxazepines

    • ResearchGate. "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)-one compounds."

  • Regioselectivity in Nitropyridine Substitution

    • ChemRxiv. "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen."

  • General

    
     Conditions for Nitropyridines: 
    
    • MDPI. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds."

Sources

Scaling Up the Synthesis of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a key building block in contemporary drug discovery and development. Its unique trifunctional structure, featuring a primary amine, an ether linkage, and a nitro-substituted pyridine ring, makes it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The strategic placement of the nitro group activates the pyridine ring for further functionalization, while the aminoethoxy side chain provides a crucial handle for derivatization and modulation of physicochemical properties. This application note provides a comprehensive, in-depth guide for the scaled-up synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, focusing on robust and reproducible methodologies suitable for medicinal chemistry and process development laboratories.

Chemical Principles and Reaction Mechanism

The synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a two-step process commencing with the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with 2-aminoethanol, followed by the formation of the dihydrochloride salt.

The core of this synthesis lies in the SNAr reaction. The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This group powerfully activates the positions ortho and para to it for nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[1][2] In the case of 2-chloro-3-nitropyridine, the incoming nucleophile, 2-aminoethanol, preferentially attacks the carbon at the 2-position, leading to the displacement of the chloride leaving group.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic nitrogen of 2-aminoethanol attacks the C2 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second, typically rapid step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired product, 2-(2-Aminoethoxy)-3-nitropyridine.[1]

The final step involves the conversion of the basic free amine to its more stable and handleable dihydrochloride salt by treatment with hydrochloric acid.

Experimental Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Salt Formation cluster_purification Work-up & Purification A 2-Chloro-3-nitropyridine C Reaction Vessel (Solvent, Base) A->C B 2-Aminoethanol B->C D 2-(2-Aminoethoxy)-3-nitropyridine (Free Base) C->D Heat E Dissolution (e.g., Isopropanol) D->E H Aqueous Work-up D->H G 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride E->G Precipitation F HCl in Solvent F->E I Extraction H->I J Purification (e.g., Column Chromatography) I->J J->E

Caption: Overall workflow for the synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride.

Detailed Protocols

Part 1: Synthesis of the Precursor, 2-Chloro-3-nitropyridine

For laboratories that do not have a commercial supply of 2-chloro-3-nitropyridine, a common and reliable method for its synthesis is the nitration of 2-chloropyridine. However, for scalability and safety, a preferred route starts from 2-hydroxypyridine.[5]

Protocol: Synthesis of 2-Chloro-3-nitropyridine from 2-Hydroxypyridine

  • Nitration of 2-Hydroxypyridine:

    • In a well-ventilated fume hood, cautiously add 2-hydroxypyridine (1.0 eq) in portions to a stirred mixture of concentrated sulfuric acid (3.0 eq) and fuming nitric acid (1.5 eq) at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • The precipitated 3-nitro-2-hydroxypyridine is collected by filtration, washed with cold water, and dried under vacuum.

  • Chlorination of 3-Nitro-2-hydroxypyridine:

    • In a round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 3-nitro-2-hydroxypyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

    • Add N,N-dimethylformamide (DMF, catalytic amount) to the suspension.

    • Heat the mixture to reflux (approximately 110 °C) for 3-4 hours.[5] The reaction should become a clear solution.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a solid base such as sodium carbonate until the pH is neutral.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-chloro-3-nitropyridine.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Scaled-up Synthesis of 2-(2-Aminoethoxy)-3-nitropyridine

This protocol details the nucleophilic aromatic substitution reaction at a larger scale.

Materials:

  • 2-Chloro-3-nitropyridine

  • 2-Aminoethanol

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-3-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 10-15 mL per gram of 2-chloro-3-nitropyridine).

  • Addition of Reagents: To the stirred solution, add 2-aminoethanol (1.2-1.5 eq) followed by a non-nucleophilic base such as triethylamine (1.5-2.0 eq) or an inorganic base like potassium carbonate (2.0-2.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the solvent used. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Aminoethoxy)-3-nitropyridine as a free base.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be more practical.

Part 3: Formation of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride

Materials:

  • Purified 2-(2-Aminoethoxy)-3-nitropyridine (free base)

  • Anhydrous solvent (e.g., Isopropanol (IPA), Ethanol, or Diethyl Ether)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl)

Protocol:

  • Dissolution: Dissolve the purified 2-(2-Aminoethoxy)-3-nitropyridine free base in a minimal amount of a suitable anhydrous solvent like isopropanol or ethanol.

  • Acidification: To the stirred solution, slowly add a solution of hydrochloric acid (at least 2.2 equivalents) in a suitable solvent at 0-10 °C. The use of a pre-prepared solution of HCl in an organic solvent is recommended to control the stoichiometry and exotherm.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30-60 minutes at low temperature to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to a constant weight.

Data Presentation: Critical Parameters for Scale-up

ParameterRecommendationRationale and Impact on Yield/Purity
Solvent Acetonitrile, THF, or DMFThe choice of solvent affects reaction rate and solubility. DMF can accelerate the reaction but is harder to remove. Acetonitrile and THF are good alternatives with easier work-up.
Base Triethylamine or Potassium CarbonateAn appropriate base is essential to drive the reaction to completion by neutralizing the generated HCl. Triethylamine is a homogeneous base, while potassium carbonate is a heterogeneous base that can be easily filtered off.
Temperature 50-80 °CHigher temperatures increase the reaction rate but may also lead to the formation of by-products. The optimal temperature should be determined empirically for the chosen solvent and scale.
Stoichiometry of 2-Aminoethanol 1.2-1.5 equivalentsA slight excess of the nucleophile ensures complete consumption of the starting material, 2-chloro-3-nitropyridine.
Purification Method Column Chromatography or RecrystallizationFor high purity on a smaller scale, column chromatography is effective. For larger scales, recrystallization is often more efficient and economical.

Safety Considerations

  • Nitropyridine Compounds: Nitropyridine derivatives are potentially toxic and should be handled with care.[6] Avoid inhalation, ingestion, and skin contact.

  • 2-Chloro-3-nitropyridine: This compound is a skin and eye irritant.[7]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The nitration and neutralization steps can be highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more polar solvent like DMF.

  • Low Yield: Low yields may be due to incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and optimize the purification method.

  • Impurity Formation: The formation of by-products can be minimized by carefully controlling the reaction temperature and stoichiometry of the reagents.

  • Difficulty in Salt Formation: If the dihydrochloride salt does not precipitate readily, try cooling the solution to a lower temperature, adding a co-solvent in which the salt is less soluble (e.g., diethyl ether), or concentrating the solution.

Conclusion

The synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride can be successfully scaled up by following the detailed protocols outlined in this application note. Careful control of reaction parameters, a thorough understanding of the underlying chemical principles, and adherence to safety precautions are paramount for achieving high yields and purity of this valuable synthetic intermediate.

References

  • Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • Quimicaorganica.org. (n.d.). Sustitución Nucleófila en Piridinas. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-003 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: Understanding Your Molecule

Welcome to the technical support hub for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride . Before troubleshooting, verify your target's Critical Quality Attributes (CQAs). This molecule is a bifunctional base (pyridine nitrogen + primary aliphatic amine) often used as an intermediate in P2X3 antagonist synthesis (analogous to Gefapixant intermediates).

Target Profile
PropertySpecificationNotes
Structure Pyridine ring with 3-nitro and 2-aminoethoxy substituents.[1][2][3]2HCl Salt : Both the pyridine N and aliphatic amine are protonated.
Appearance Yellow to orange crystalline solid.Nitro groups induce color; dark brown/black indicates oxidation or decomposition.
Solubility High in Water, MeOH; Moderate in EtOH; Low in EtOAc, DCM, Hexanes.Salt form drives water solubility; Free base is organic soluble.
Stability Hygroscopic; Light-sensitive (Nitro group).Critical: Dihydrochlorides can lose HCl to revert to monohydrochloride if dried too aggressively or stored improperly.

The Synthesis-Purification Nexus

Why is your sample impure? Purification fails often stem from the upstream


 reaction. The standard synthesis involves reacting 2-chloro-3-nitropyridine  with 2-aminoethanol .
Common Impurity Profile
  • 2-Hydroxy-3-nitropyridine: Formed by hydrolysis of the starting chloride. Phenolic, acidic, yellow.[3]

  • Excess 2-Aminoethanol: Viscous, high boiling point, causes "oiling out."

  • Monohydrochloride: Result of insufficient HCl stoichiometry.

PurificationLogic Start Crude Reaction Mixture (Free Base) Impurity1 Impurity: 2-Hydroxy-3-nitropyridine (Acidic Phenol) Start->Impurity1 Hydrolysis Impurity2 Impurity: Excess Aminoethanol (Water Soluble) Start->Impurity2 Stoichiometry Step1 Aqueous Workup (pH > 10) Start->Step1 Extract Free Base Impurity1->Step1 Removed in Aq. Base layer Impurity2->Step1 Removed in Aq. Wash Step2 Salt Formation (HCl in IPA/EtOH) Step1->Step2 Dry Organic Layer Step3 Recrystallization (MeOH/IPA) Step2->Step3 Isolate Crude Salt Final Pure Dihydrochloride Salt Step3->Final

Caption: Workflow logic separating specific impurities (phenols, amines) prior to salt crystallization.

Standard Operating Procedures (SOPs)

Protocol A: Salt Formation (The Critical Step)

Use this if you have the crude free base (oil or low-melting solid).

  • Dissolution: Dissolve 10 g of crude free base in Ethanol (absolute, 50 mL) or Isopropanol (IPA) .

    • Note: Avoid Methanol here if possible; it is too good a solvent for the salt, making precipitation difficult.

  • Acidification: Cool to 0–5°C. Slowly add 2.2 to 2.5 equivalents of HCl.

    • Preferred: 4M HCl in Dioxane or Acetyl Chloride (generates HCl in situ with alcohol).

    • Avoid: Aqueous HCl (introduces water, making the salt sticky/hygroscopic).

  • Precipitation: Stir at 0°C for 2 hours. The dihydrochloride should precipitate as a yellow solid.

  • Filtration: Filter under nitrogen (hygroscopic!). Wash with cold EtOAc or Ether .

Protocol B: Recrystallization (Purification of the Salt)

Use this if your salt is colored or has low purity.

  • Solvent Selection:

    • Primary Solvent: Methanol (hot).

    • Anti-Solvent: Isopropanol (IPA) or Ethyl Acetate.

  • Procedure:

    • Suspend crude salt in minimal hot Methanol (50–60°C) . Add just enough to dissolve.

    • Optional: Add activated carbon, stir 15 min, filter hot (removes dark oxidation products).

    • Slowly add IPA (warm) until slight turbidity persists.

    • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Recovery: Filter and dry in a vacuum oven at 40°C.

    • Warning: Do not exceed 50°C under high vacuum for extended periods; you risk losing HCl.

Troubleshooting Guide (FAQs)

Issue 1: "My product is an oil/sticky gum, not a solid."

Diagnosis:

  • Residual Solvent: Ethanolamine or DMF from the synthesis is still present.

  • Water Contamination: The salt is extremely hygroscopic.

  • Mixed Salts: You have a mix of mono- and dihydrochloride.

Resolution:

  • The "Trituration" Fix: Decant the supernatant. Add Diethyl Ether or MTBE to the gum. Sonicate vigorously. This often forces the gum to crystallize.

  • The Azeotrope Fix: Dissolve the gum in absolute ethanol and rotary evaporate to dryness (repeat 2x) to remove trace water.

Issue 2: "The melting point is lower than reported."

Diagnosis:

  • Likely the Monohydrochloride form. The pyridine nitrogen is less basic (

    
    ) than the aliphatic amine (
    
    
    
    ). If HCl stoichiometry was < 2.0, you only protonated the amine.

Resolution:

  • Resuspend the solid in IPA. Add 0.5 eq of HCl (in dioxane/ether). Stir and re-isolate.

Issue 3: "The product is dark brown."

Diagnosis:

  • Oxidation of the nitro group or polymerization of the pyridine ring (common in electron-deficient pyridines).

Resolution:

  • Perform a charcoal filtration during the recrystallization step (Protocol B). Ensure all solvents are degassed.

Analytical Validation

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Crucial: Acidic pH keeps the amine protonated and prevents peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (aromatic) and 300 nm (nitro group).

NMR Validation (


): 
  • Look for the ethylene bridge signals (

    
     ppm and 
    
    
    
    ppm).
  • Verify the integration of the pyridine protons.

  • Note: In

    
    , amine protons (
    
    
    
    ) will exchange and disappear. To see the HCl protons, use DMSO-
    
    
    .

References

  • Gefapixant Process Chemistry (Analogous Chemistry)

    • Source: Ren, H., et al. (2020). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." Organic Process Research & Development.

    • Relevance: Describes the synthesis and purification of similar aminopyridine ether intermedi
    • URL:[Link]

  • General Purification of Amine Salts

    • Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.
    • Relevance: Standard protocols for recrystallizing hygroscopic hydrochloride salts (Chapter 4).
    • URL:[Link]

  • Source: Patent WO2014165176A1 (Merck Sharp & Dohme Corp).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride before handling.

Sources

Technical Support Center: Troubleshooting Solubility for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride Chemical Class: Aminopyridine derivative / Nitro-pyridine building block Common Applications: Intermediate for kinase inhibitors, bicyclic heterocycle synthesis, and medicinal chemistry fragments.

Part 1: Core Technical Analysis & Solubility Profile

The Chemical Context

To troubleshoot effectively, you must understand why this compound behaves the way it does.

  • Structure: A pyridine ring substituted with a nitro group (electron-withdrawing) and an aminoethoxy side chain (electron-donating, but basic).

  • Salt Form (2HCl): The "dihydrochloride" designation indicates that both the aliphatic primary amine (side chain) and the aromatic pyridine nitrogen are protonated.

    • Implication 1 (Acidity): This compound is a strong acid in solution. Dissolving it in water will yield a pH < 2.0.

    • Implication 2 (Solubility): As a dicationic salt, it is highly polar and should be soluble in water. However, its solubility in organic solvents (DMSO, Ethanol) may be kinetically slow or limited by the lattice energy of the salt crystal.

Solubility & Stability Matrix
Solvent SystemSolubility RatingKey Behavior & Risks
Water (Milli-Q) High (>50 mM)Dissolves readily but creates a highly acidic solution (pH ~1-2). Risk: Acid hydrolysis over time.
DMSO (Anhydrous) Moderate (10-50 mM)Soluble, but may require vortexing/sonication. Risk: Highly concentrated stocks (>100 mM) may crystallize upon freeze-thaw cycles.
PBS / Media (pH 7.4) Variable High Risk of Precipitation. Upon dilution, the buffer neutralizes the acid. The compound transitions from a dication to a monocation or neutral species, reducing solubility.
Ethanol Low Generally poor solvent for dihydrochloride salts; avoid for primary stock preparation.

Part 2: Diagnostic Troubleshooting (Q&A)

Scenario A: "The compound precipitated immediately when I added my DMSO stock to the cell culture media."

Diagnosis: This is the classic "Solubility Cliff" . Your DMSO stock contains the compound in a solvated, high-energy state. When you spike it into media (pH 7.4), two things happen:

  • pH Shift: The buffer neutralizes the pyridine proton (pKa < 3). The molecule loses a positive charge, becoming less polar.

  • Solvent Shock: The sudden drop in DMSO concentration reduces the solvent's "holding power" before the water molecules can fully hydrate the compound.

Solution:

  • Step 1: Do not add the stock directly to the bulk media.

  • Step 2: Perform a "Step-Down Dilution" . Dilute your DMSO stock 1:10 into a purely aqueous buffer (like PBS) without proteins first. Vortex immediately.

  • Step 3: Inspect for clarity. If clear, add this pre-diluted mix to your cell media.

  • Step 4: If precipitation persists, lower the final concentration or acidify the intermediate buffer slightly (pH 6.0) to keep the amine protonated.

Scenario B: "My DMSO stock has crystals at the bottom after freezing."

Diagnosis: Hygroscopic Recrystallization. Dihydrochloride salts are hygroscopic (water-loving). If your DMSO was not anhydrous, or if the vial was opened frequently, the DMSO absorbed atmospheric water. This water creates "micro-pockets" where the salt prefers to crystallize out, especially at -20°C.

Solution:

  • Immediate Fix: Warm the vial to 37°C and sonicate for 5-10 minutes. The crystals should redissolve.

  • Prevention: Use single-use aliquots. Store stocks in a desiccator or over molecular sieves.

Scenario C: "I dissolved the powder in water, and it turned yellow/orange. Is it degraded?"

Diagnosis: Normal Chromophore Behavior. Nitro-pyridines are often yellow. However, a deepening orange/red color can indicate:

  • pH Sensitivity: The color of nitropyridines often changes with protonation state (halochromism).

  • Free Base Formation: If the water was slightly basic or if the concentration is high, you might be seeing the spectral shift of the deprotonated species.

Action: Check purity via HPLC if the color is dark brown/black (sign of oxidation). If it is bright yellow/orange, it is likely the intrinsic color of the compound.

Scenario D: "When I add the aqueous stock to my assay, the pH drops drastically."

Diagnosis: Unbuffered Acidity. As a dihydrochloride, every molecule releases 2 protons. A 10 mM solution adds 20 mM of H+ ions. In a weak buffer (like 10 mM HEPES), this will crash the pH.

Solution:

  • Neutralization: You must neutralize the stock before addition, or use a high-capacity buffer (e.g., 50 mM or 100 mM HEPES/Tris) in your assay.

  • Protocol: Add 1N NaOH sparingly to your aqueous stock until pH reaches ~5-6 (do not go to pH 7.4 immediately to avoid precipitation).

Part 3: Validated Protocols

Protocol 1: Preparation of a Robust 50 mM Stock Solution
  • Reagents: Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent), Desiccated Compound.

  • Equipment: Vortex, Ultrasonic bath.

  • Calculate: Determine volume required.

    
    
    
    • Note: Ensure you use the MW of the salt (dihydrochloride), not the free base.

  • Add Solvent: Add 80% of the calculated DMSO volume.

  • Disperse: Vortex vigorously for 30 seconds.

  • Sonicate: Sonicate at room temperature for 5-10 minutes. The solution should become clear yellow.

  • Top Up: Add the remaining DMSO to reach final volume.

  • Aliquot: Dispense into light-protected tubes (amber) and store at -20°C or -80°C.

Protocol 2: The "Solubility Bridge" for Animal Studies (IV/IP)
  • Challenge: Injecting 100% DMSO is toxic; injecting pure water stock (pH 1) is corrosive.

  • Formulation: 5% DMSO / 40% PEG400 / 55% Water.

  • Dissolve compound in 100% DMSO at 20x the final desired concentration.

  • Add PEG400 (8x volume of DMSO) and vortex.

  • Slowly add Saline/Water (11x volume of DMSO) while vortexing.

  • Check pH: If pH < 4, adjust carefully with dilute NaOH to pH 5-6. Stop if cloudiness appears.

Part 4: Mechanistic Visualization

The following diagram illustrates the pH-dependent speciation and solubility risks for this compound.

SolubilityPathway Stock Solid 2HCl Salt (Highly Acidic) WaterSol Aqueous Solution (pH < 2) Species: Dication (+2) Solubility: HIGH Stock->WaterSol Dissolve in H2O BufferAdd Addition to PBS/Media (pH 7.4) WaterSol->BufferAdd Dilution Species1 Pyridine Deprotonation (pKa ~2-3) BufferAdd->Species1 Buffer neutralizes H+ MonoCat Species: Monocation (+1) (Side chain amine protonated) Solubility: MODERATE Species1->MonoCat Equilibrium Shift PrecipRisk RISK: Precipitation (Common Ion Effect / Lipophilicity) MonoCat->PrecipRisk If Conc > Limit SolubleState Stable Assay Condition (Low conc. or High DMSO) MonoCat->SolubleState If Conc < Limit

Caption: Figure 1. Solubility pathway of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. The transition from the highly soluble dication (pH < 2) to the less soluble monocation (pH 7.4) represents the critical failure point for precipitation.

References

  • PubChem. 2-Amino-3-nitropyridine (Parent Structure Analysis). National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. (General principles of salt solubility and common ion effect).

  • BenchChem.Troubleshooting Solubility of Hydrochloride Salts in Biological Buffers. (General guide on pH-dependent solubility).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

minimizing degradation of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation During Storage & Handling

Introduction: The Stability Profile

Welcome to the Technical Support Center. You are likely working with 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride , a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and P2X3 antagonists.

To ensure experimental reproducibility, you must understand that this compound is a "Double-Threat" Salt :

  • Hygroscopic Vulnerability: As a dihydrochloride salt, it possesses high lattice energy but is prone to rapid moisture uptake, leading to deliquescence and hydrolysis.

  • Photochemical Instability: The 3-nitropyridine core is an electron-deficient aromatic system susceptible to photo-reduction and radical formation under UV/visible light.

This guide replaces generic advice with chemically grounded protocols to prevent the "Yellow-Sticky-Solid" syndrome common to this class of compounds.

Module 1: Critical Storage Parameters (The "Why")

Moisture Control (The Primary Threat)
  • Mechanism: The dihydrochloride salt (

    
    ) creates a highly polar ionic lattice. Water molecules from the atmosphere coordinate with the chloride ions, breaking the crystal lattice (deliquescence). Once in solution (even a microscopic surface film), the local pH drops drastically.
    
  • Risk: While the ether linkage is generally stable, the acidic micro-environment can catalyze the hydrolysis of the ethoxy side chain or facilitate intermolecular reactions between the free amine (if partially deprotonated) and the electron-poor pyridine ring (

    
    ).
    
Light Protection
  • Mechanism: Nitro groups (

    
    ) on pyridine rings are chromophores. Upon absorbing photons (UV/Blue spectrum), they can undergo nitro-to-nitroso photoreduction .
    
  • Risk: This results in a color shift (typically darkening to deep orange/brown) and the formation of radical impurities that interfere with palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Temperature
  • Standard: Store at -20°C .

  • Reasoning: Following the Arrhenius equation, reducing storage temperature from Room Temperature (25°C) to -20°C slows degradation kinetics by approximately 20-25 fold.

Module 2: Actionable Protocols (The "How")

Protocol A: Receiving & Initial Triage

Do not simply throw the bottle in the freezer.

  • Equilibration: Allow the sealed shipping container to reach room temperature before opening.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation on the hygroscopic powder.

  • Inspection: Verify appearance. It should be a pale yellow to yellow crystalline powder. Any clumping indicates prior moisture excursion.

Protocol B: The "Single-Use" Aliquot Strategy

Repeated freeze-thaw cycles are the enemy.

  • Environment: Perform all handling in a desiccated glove box or under a cone of dry Nitrogen/Argon.

  • Aliquotting: Divide the bulk material into single-experiment portions (e.g., 50mg, 100mg) into amber glass vials with Teflon-lined caps.

  • Sealing: Parafilm is insufficient for long-term storage of hygroscopic HCl salts. Use electrical tape or heat-shrink bands over the cap to prevent gas exchange.

  • Secondary Containment: Place vials inside a larger jar containing active desiccant (Silica Gel or

    
    ) before freezing.
    

Module 3: Troubleshooting & FAQs

Scenario 1: Physical Appearance Changes

Q: My powder has turned into a sticky, orange gum. Is it salvageable?

  • Diagnosis: Severe deliquescence (moisture absorption) followed by likely hydrolysis or oxidation.

  • Solution: Discard. The stoichiometry of the HCl salt is compromised, making molecular weight calculations for reactions inaccurate. Attempting to dry it down often yields a hard glass that is difficult to handle and lower in purity.

Q: The sample has darkened but is still a free-flowing powder.

  • Diagnosis: Surface photo-degradation. The bulk crystal lattice is likely intact, but the surface has oxidized/reduced.

  • Solution: Check purity via LC-MS. If >95%, it may be usable for crude reactions. For GMP or late-stage synthesis, recrystallize (typically from Ethanol/Ether) or discard.

Scenario 2: Solubility & Handling

Q: The compound is not dissolving in my standard reaction solvent (DCM).

  • Root Cause: It is a dihydrochloride salt. It is highly polar.

  • Solution:

    • Switch Solvents: Use polar aprotic solvents like DMSO, DMF, or Methanol.

    • Free-Basing: If your reaction requires non-polar conditions (e.g., DCM/Toluene), you must perform a "free-base" wash first: Treat with saturated

      
       and extract into organic solvent. Note: The free base is less stable than the HCl salt and should be used immediately.
      

Q: I see "ghost peaks" in my NMR.

  • Root Cause: Hygroscopic water.

  • Verification: Check for a broad singlet around 4.8 ppm (in

    
    ) or variable shift in DMSO-
    
    
    
    .
  • Fix: Dry the sample in a vacuum desiccator over

    
     for 24 hours prior to critical analysis.
    

Module 4: Visualization of Stability Logic

Figure 1: Degradation Risk Factors & Mitigation

This diagram illustrates the causal link between environmental stressors and chemical failure modes.

G Risk Environmental Stressors Moisture Moisture (Humidity) Risk->Moisture Light UV/Visible Light Risk->Light Effect1 Hygroscopic Uptake (Deliquescence) Moisture->Effect1 High Affinity (2HCl) Effect2 Photoreduction (Nitro -> Nitroso) Light->Effect2 Chromophore Excitation Result1 Hydrolysis / Clumping (Stoichiometry Loss) Effect1->Result1 Result2 Radical Impurities (Catalyst Poisoning) Effect2->Result2 Solution Mitigation Protocol Result1->Solution Requires Result2->Solution Requires Desiccated Storage\n(-20°C) Desiccated Storage (-20°C) Solution->Desiccated Storage\n(-20°C) Amber Vials\n(Inert Gas) Amber Vials (Inert Gas) Solution->Amber Vials\n(Inert Gas)

Caption: Causal pathway from environmental exposure to chemical degradation, highlighting the necessity of dual-protection strategies.

Figure 2: Storage Decision Tree

Follow this workflow when receiving a new shipment.

StorageWorkflow Start Receive Shipment Check Equilibrate to RT (Do NOT Open Cold) Start->Check Inspect Visual Inspection (Yellow Powder?) Check->Inspect Decision Is it Clumped? Inspect->Decision Bad Reject / Purify Decision->Bad Yes Good Proceed to Aliquot Decision->Good No Action1 Glove Box / N2 Cone Good->Action1 Action2 Aliquot into Amber Vials Action1->Action2 Action3 Seal & Desiccate Action2->Action3 Final Store at -20°C Action3->Final

Caption: Step-by-step decision tree for handling incoming hygroscopic nitropyridine salts.

Summary of Quantitative Specifications

ParameterSpecificationCritical Limit
Storage Temp -20°C ± 5°C> 25°C (Accelerates degradation)
Humidity < 30% RH (Desiccated)> 60% RH (Deliquescence risk)
Container Amber Glass (Type I)Clear Glass (UV penetration)
Headspace Argon or NitrogenAir (Oxygen/Moisture source)
Retest Date 12 Months24 Months (with strict QC)

References

  • Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine Product Specification & Handling. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24846882: 2-Amino-3-nitropyridine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-3-nitropyridine. Retrieved from

  • BenchChem. (2025).[1][2] Handling and storage protocols for hygroscopic hydrochloride salts. Retrieved from

  • Jubilant Ingrevia. (2024).[3][4] Safety Data Sheet: Pyridine Derivatives Handling. Retrieved from [3]

Sources

Technical Support Center: Purification of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride?

A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Starting materials: Unreacted 2-chloro-3-nitropyridine or 2-aminoethanol.

  • Side-products: Isomeric derivatives, such as compounds where the aminoethoxy group is at a different position on the pyridine ring. Dipyridine impurities can also form.[1]

  • Degradation products: The nitro group can be susceptible to reduction, and the ether linkage may undergo cleavage under harsh acidic or basic conditions.[2][3] The molecule may also be susceptible to hydrolysis.[3][4]

  • Solvent residues: Residual solvents from the synthesis or initial purification steps.

Q2: My sample has a noticeable color. Does this indicate impurity?

A2: Nitroaromatic compounds are often yellow or have a distinct color. However, a significant deviation from the expected color, or the presence of dark, tarry material, likely indicates the presence of impurities. Purification is recommended to remove these colored byproducts.

Q3: What is the best initial approach to purify a crude sample of this dihydrochloride salt?

A3: For a polar, water-soluble dihydrochloride salt like 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, recrystallization is often the most effective and scalable initial purification method.[5] This technique leverages differences in solubility between the desired compound and its impurities in a given solvent system.

Troubleshooting Common Purification Issues

Issue 1: Poor recovery or failure to crystallize during recrystallization.

This is a frequent challenge in recrystallization and can stem from several factors.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good starting points.[5][6] Due to the high polarity of your compound, you might also consider solvent mixtures, such as methanol/acetonitrile or ethanol/ethyl acetate.

  • Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[6]

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]

  • Supersaturation: The solution may be supersaturated, where the compound remains dissolved even though the concentration is above its solubility limit at that temperature.[6]

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[6]

      • Seeding: Introduce a tiny crystal of pure 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride to induce crystallization.

Issue 2: The impurity profile does not improve significantly after recrystallization.

If recrystallization is ineffective, it suggests that the impurities have similar solubility properties to your target compound. In this case, a more selective technique like column chromatography is necessary.

dot

Recrystallization_Troubleshooting start Crude Sample recrystallization Recrystallization start->recrystallization analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis success Pure Product analysis->success Purity >95% failure Impure Product analysis->failure Purity <95% troubleshoot Troubleshoot Recrystallization failure->troubleshoot troubleshoot->recrystallization Optimize Solvent, Concentration chromatography Column Chromatography troubleshoot->chromatography Recrystallization Ineffective chromatography->analysis HPLC_Workflow sample_prep Sample Preparation (1 mg/mL in Mobile Phase) filtration Filtration (0.45 µm filter) sample_prep->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (254 nm & 320 nm) separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis

Sources

Technical Support Center: Resolving Hygroscopic Issues with 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results.

Introduction: The Challenge of Hygroscopicity

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a valuable reagent in various research and development applications. However, its pronounced hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant handling challenges.[1][2] Failure to properly manage this property can lead to a cascade of experimental errors, including:

  • Inaccurate Weighing: Absorption of atmospheric water leads to a continuous increase in mass, making it difficult to obtain an accurate weight of the active compound.[3]

  • Altered Stoichiometry: An overestimation of the compound's mass results in incorrect molar calculations, affecting reaction stoichiometry and leading to lower yields or incomplete reactions.

  • Degradation and Stability Issues: The presence of water can alter the chemical and physical properties of the compound, potentially leading to degradation, changes in solubility, and reduced shelf-life.[4][5][6]

  • Poor Reproducibility: Inconsistent water content between batches or experiments is a major source of variability, undermining the reliability of your findings.

This guide provides a structured approach to mitigate these issues through a series of troubleshooting questions and detailed protocols.

Troubleshooting Guide: Question & Answer

Q1: My balance reading is continuously drifting upwards while weighing the compound. How can I get an accurate measurement?

Cause: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture.[3] The longer the compound is exposed to air, the more water it will absorb, and the more its weight will increase.

Solution: Minimize exposure to the atmosphere during weighing. The ideal method is to use a controlled environment, but if that is not available, speed and proper technique are paramount.

Recommended Protocols:

  • Weighing by Difference in a Controlled Atmosphere (Gold Standard):

    • Place a sealed vial containing the compound and a spatula into the antechamber of a nitrogen or argon-filled glovebox.

    • Once inside the main chamber, uncap the vial.

    • Tare the analytical balance with an empty, clean receiving flask (e.g., a round-bottom flask).

    • Quickly transfer an approximate amount of the solid to the flask and record the stable weight. This method is highly accurate as the weighing occurs in an inert, dry atmosphere.

  • Rapid Weighing by Difference on an Open Bench (Alternative):

    • Pre-weigh a clean, dry, sealed container (like a glass vial with a screw cap).

    • Quickly add the approximate amount of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride to the vial and immediately seal it.

    • Place the sealed vial on the balance and record the weight. The drift should be minimal as the compound is not directly exposed.

    • Dispense the solid from the vial into your reaction vessel.

    • Immediately reseal the empty vial and re-weigh it.

    • The difference between the full and empty vial weights is the accurate mass of the transferred solid.[7]

Q2: I've noticed clumping and a change in the physical appearance of the solid. Is the compound still viable?

Cause: Physical changes like clumping, "caking," or even becoming a gummy paste are clear indicators of significant water absorption.[2] This excess water can compromise the compound's integrity and may initiate degradation pathways.

Solution: You must first determine the extent of water uptake and then decide if the material can be salvaged or if a new batch is required.

Actionable Steps:

  • Quantify Water Content: The most reliable method for determining the precise water content is Karl Fischer (KF) titration .[8][9][10] This technique is highly selective for water and is the industry standard for moisture analysis in pharmaceuticals and chemicals.[11]

  • Assess Viability:

    • If the water content is low (e.g., <1-2%), the material may be usable if you can accurately account for the water mass in your calculations.

    • If the water content is high, it is often best to discard the affected batch and open a fresh, properly stored container to ensure the integrity of your experiment.

  • Consider Drying (with caution): While technically possible to dry the compound, it is often not recommended without specific validation.[2] Heating can potentially decompose the molecule. If you must attempt it, use a high vacuum desiccator at room temperature with a strong desiccant like phosphorus pentoxide (P₄O₁₀). Do not heat without prior thermal stability data (e.g., from TGA).

Q3: My reaction yield is consistently low, or the results are not reproducible. Could the hygroscopicity of the starting material be the cause?

Cause: Absolutely. If you are weighing out the compound without accounting for absorbed water, you are using less of the active molecule than your calculations assume. This directly impacts stoichiometry, making the 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride the limiting reagent and thus reducing your theoretical maximum yield. Inconsistent water content from one experiment to the next will lead to variable results.[4]

Solution: Implement a strict handling workflow to ensure the amount of compound you weigh is the amount you use.

Workflow for Ensuring Reproducibility:

Diagram: Workflow for Handling Hygroscopic Reagents

G cluster_storage 1. Storage cluster_prep 2. Preparation cluster_weighing 3. Weighing cluster_use 4. Use & Resealing storage Store in tightly sealed container inside a desiccator with active desiccant. prep Allow container to equilibrate to room temperature before opening. storage->prep Before Use weigh_decision Controlled Atmosphere Available? prep->weigh_decision glovebox Weigh inside glovebox or drybox. weigh_decision->glovebox Yes rapid Use rapid 'weighing by difference' method. Minimize air exposure. weigh_decision->rapid No dissolve Immediately dissolve or add to reaction vessel. glovebox->dissolve rapid->dissolve reseal Quickly and tightly reseal main container. Purge with inert gas if possible. dissolve->reseal After Dispensing

Caption: A decision workflow for handling hygroscopic compounds.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride? A: The compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle. This primary container should then be placed inside a desiccator containing an active desiccant such as silica gel, calcium sulfate (Drierite®), or molecular sieves.[12] For added protection, especially in humid environments, the container cap can be wrapped with Parafilm®.[13] Store the desiccator in a cool, dry place away from direct sunlight.

Q: Can I prepare a stock solution to avoid weighing the solid repeatedly? A: Yes, this is a highly recommended practice. Preparing a concentrated stock solution in a suitable, anhydrous solvent minimizes the need to handle the hygroscopic solid frequently.

Protocol for Stock Solution Preparation:

  • Select an appropriate anhydrous solvent in which the compound is stable and soluble.

  • Using one of the recommended weighing protocols, carefully weigh a larger quantity of the compound directly into a volumetric flask.

  • Add the anhydrous solvent to dissolve the solid, then dilute to the calibration mark.

  • Store the stock solution in a tightly sealed container with a septum or in a bottle with a PTFE-lined cap. Store under inert gas (argon or nitrogen) if the solution is sensitive to air or moisture.

  • Always document the solvent used and the calculated concentration on the vial.

Q: How can I be certain my handling procedures are effective? A: The ultimate validation is consistent and reproducible experimental data. However, for critical applications, you can periodically test the water content of your stored material using Karl Fischer titration to ensure your storage and handling protocols are successfully preventing moisture uptake.[14]

Q: What is the difference between "hygroscopic" and "deliquescent"? A: While both terms relate to absorbing moisture, deliquescent substances will absorb so much water from the atmosphere that they will actually dissolve into a liquid solution.[12] Hygroscopic materials readily absorb water but may not necessarily dissolve completely.[12] It is crucial to handle 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride as if it were deliquescent to prevent significant physical and chemical changes.

Summary of Best Practices

Procedure Key Recommendation Rationale
Storage Store in a desiccator over an active drying agent.Prevents moisture ingress during storage.[12]
Equilibration Allow the container to warm to ambient temperature before opening.Prevents condensation of atmospheric moisture on the cold solid.[3]
Weighing Use a glovebox or employ a rapid "weighing by difference" technique.Minimizes atmospheric exposure and ensures accurate mass measurement.[3][15]
Aliquotting Prepare and use stock solutions in an anhydrous solvent when possible.Reduces the frequency of handling the sensitive solid.[15]
Verification Use Karl Fischer titration to quantify water content if in doubt.Provides precise data on the extent of water absorption, allowing for correction or disposal.[8]

By implementing these rigorous handling protocols, you can overcome the challenges posed by the hygroscopic nature of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride and ensure the accuracy and integrity of your scientific work.

References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • ResearchGate. (2018, November 20). The Principle of Water-Content Determination by Karl Fischer Titration. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • Asaclean® Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. [Link]

  • Xylem Analytics. (n.d.). Water Determination Karl Fischer. Xylem Analytics. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Mettler Toledo. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. University of Rochester. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. University of Rochester. [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • PMC. (n.d.). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. PMC. [Link]

  • PubMed. (2007). Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids. PubMed. [Link]

  • NJ Labs. (2023, August 17). Water Determination vs. Water Activity in the Testing of Pharmaceutical Products. NJ Labs. [Link]

  • AquaLab. (n.d.). Pros and cons of water activity in pharmaceutical applications. AquaLab. [Link]

  • Pharmaceutical Online. (n.d.). The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products. Pharmaceutical Online. [Link]

Sources

overcoming steric hindrance in reactions with 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the synthetic challenges associated with this versatile but sterically complex building block. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and foundational knowledge to help you overcome common hurdles and optimize your reaction outcomes.

Understanding the Molecule: Sources of Steric Hindrance

2-(2-Aminoethoxy)-3-nitropyridine is a valuable synthetic intermediate. Its structure, however, presents a unique set of challenges primarily rooted in steric hindrance. The bulky 2-aminoethoxy side chain and the adjacent 3-nitro group create a crowded environment that can impede access to the key reactive sites: the primary amine and the pyridine ring itself.

The strong electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C4) and para (C6) positions.[1] However, the bulky side chain at the C2 position physically obstructs the approach of reagents, complicating reactions that would otherwise be electronically favored.

Caption: Key sources of steric hindrance in the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-(2-Aminoethoxy)-3-nitropyridine?

There are three main centers of reactivity:

  • The Primary Amine: The terminal -NH₂ group on the ethoxy chain is a primary nucleophile, suitable for reactions like acylation, sulfonylation, alkylation, and reductive amination. However, its reactivity is tempered by steric shielding from the nearby pyridine ring.

  • The Pyridine Ring (C4, C6 positions): The strong electron-withdrawing nitro group makes the pyridine ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles.[1]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and a potential ligand for metal catalysts, which can sometimes lead to catalyst inhibition.[2][3]

Q2: How does the dihydrochloride salt form affect reactivity?

The dihydrochloride salt protonates both the primary amine and the pyridine nitrogen. To perform reactions where these sites must be nucleophilic (e.g., N-acylation), you must first neutralize the salt with a suitable base. This is a critical first step; failure to add sufficient base will result in no reaction. Typically, 2.0 to 2.5 equivalents of a non-nucleophilic base are required.

Q3: Why is the primary amine on the ethoxy chain considered sterically hindered?

While it is a primary amine, its proximity to the bulky 2-alkoxy-3-nitropyridine core restricts its conformational freedom. Reagents approaching the amine must navigate the space occupied by the aromatic ring system, which can significantly slow down reaction kinetics compared to a simple, unhindered primary amine like ethylamine. This phenomenon is known as steric hindrance, where the three-dimensional size and shape of a molecule impede a reaction.[4]

Troubleshooting Guides & Optimization Protocols

Problem 1: Low or No Yield in N-Acylation/Sulfonylation of the Primary Amine

This is the most common issue encountered. You've added your acyl chloride or sulfonyl chloride, but the starting material remains largely unreacted even after extended reaction times.

Cause Analysis: The low reactivity is a classic case of steric hindrance. The nucleophilicity of the primary amine is insufficient to overcome the energy barrier created by the bulky environment, especially when paired with a bulky electrophile. Furthermore, if the dihydrochloride salt is used, incomplete neutralization is a common culprit.

Optimization Workflow: N-Acylation/Sulfonylation

G start Start: Low Yield in N-Acylation check_base Step 1: Verify Base - Added >2.2 eq? - Used a non-nucleophilic base? start->check_base check_base->start No, Fix Base First reagent Step 2: Change Reagent - Switch from Acyl Chloride to Anhydride. - Use a less bulky sulfonylating agent. check_base->reagent Yes conditions Step 3: Modify Conditions - Increase Temperature (40-80 °C). - Switch to a polar aprotic solvent (DMF, NMP). reagent->conditions catalyst Step 4: Add Catalyst - Introduce DMAP or a similar acylation catalyst. conditions->catalyst success Success: Product Formed catalyst->success

Caption: Decision workflow for troubleshooting N-acylation reactions.

Detailed Protocol

Step 1: Base Selection and Stoichiometry (Critical)

  • Action: Ensure complete neutralization of the dihydrochloride salt. Use 2.2 to 2.5 equivalents of a non-nucleophilic, hindered base.

  • Rationale: Standard bases like triethylamine (TEA) can sometimes be ineffective due to their own steric profile. A stronger, more hindered base can deprotonate the ammonium salt more effectively without competing as a nucleophile.

  • Recommendation: Switch from TEA to a base like N,N-Diisopropylethylamine (DIPEA or Hunig's base).

BasepKa of Conjugate AcidStructureSuitability for Hindered Amines
Triethylamine (TEA)~10.7Et₃NModerate
DIPEA (Hunig's Base)~11.0(i-Pr)₂NEtExcellent
2,6-Lutidine~6.7C₇H₉NGood (less basic)
Proton Sponge~12.1C₁₄H₁₈N₂Excellent (but expensive)

Step 2: Choice of Electrophile

  • Action: If using an acyl chloride, consider switching to the corresponding anhydride.

  • Rationale: Anhydrides are often more reactive than acyl chlorides and can be more effective in overcoming the activation energy barrier for sterically hindered amines.

Step 3: Solvent and Temperature Optimization

  • Action: Move from common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Increase the reaction temperature incrementally from room temperature up to 80 °C.

  • Rationale: Higher temperatures provide the necessary energy to overcome the steric barrier. Polar aprotic solvents can help stabilize charged intermediates that may form during the reaction, accelerating the rate.

Step 4: Use of an Acylation Catalyst

  • Action: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) or a similar nucleophilic catalyst.

  • Rationale: DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and can acylate the hindered amine far more efficiently than the original reagent.

Problem 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

You are attempting to form a C-N or C-C bond using the primary amine or the pyridine ring, but the reaction fails, showing either no conversion or catalyst decomposition.

Cause Analysis: This is a multi-factor problem.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation.[2]

  • Steric Hindrance: The bulky substituents on the pyridine ring prevent the catalyst's metal center from accessing the reaction site for oxidative addition or reductive elimination.[2][5]

  • Poor Ligand Choice: The ligand used may not be suitable for activating a sterically congested substrate.

Detailed Protocol

Step 1: Ligand Selection is Paramount

  • Action: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.

  • Rationale: These ligands are specifically designed to stabilize the metal catalyst and promote the challenging oxidative addition step with hindered substrates.[2] They create a sterically demanding coordination sphere around the metal that favors the formation of the active catalytic species.

  • Recommendation: Start with ligands like XPhos, SPhos, or RuPhos. For particularly challenging couplings, consider exploring copper-catalyzed systems, which have shown promise for the synthesis of hindered anilines.[6][7]

Ligand TypeExampleKey Feature
Buchwald-typeXPhos, SPhosBulky, electron-rich biaryl phosphines
Josiphos-typeSL-J009-1Ferrocene-based, good for asymmetric synthesis
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong sigma-donors, thermally stable

Step 2: Choice of Pre-catalyst and Base

  • Action: Use a modern palladium pre-catalyst (e.g., G3 or G4 palladacycles) and a weak, non-coordinating base.

  • Rationale: Pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently. A very strong base can lead to side reactions, while a weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and less problematic.

Step 3: Solvent and Temperature

  • Action: Use anhydrous, high-boiling point solvents like toluene, dioxane, or DMF. Reactions may require elevated temperatures (80-120 °C), sometimes with microwave irradiation.

  • Rationale: Anhydrous conditions are critical for most cross-coupling reactions. Higher temperatures are often needed to overcome the high activation energy associated with hindered substrates.

Step 4: Consider an Alternative Strategy

  • Action: If direct coupling fails, consider reversing the roles of the coupling partners or modifying the molecule. For example, instead of using the amine as the nucleophile in a Buchwald-Hartwig reaction, it might be possible to first convert it to a different functional group (e.g., a boronic ester) and then perform a Suzuki coupling. While this adds steps, it can circumvent an insurmountable steric barrier.

By systematically applying these troubleshooting principles and understanding the underlying chemical reasons for reaction failure, you can successfully employ 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride in your synthetic campaigns.

References

  • St. Martin, A., et al. (2018). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. PubMed. Retrieved from [Link]

  • Tye, J. W., et al. (2012). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. Retrieved from [Link]

  • Tye, J. W., et al. (2012). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Knochel, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Snieckus, V., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. Retrieved from [Link]

  • Ackermann, L. (2023). C-H Functionalization of Pyridines. ResearchGate. Retrieved from [Link]

  • Matsubara, R., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. Retrieved from [Link]

  • Makoev, V. I., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • Macías, M. A., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Retrieved from [Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved from [Link]

  • Solà, M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridines, a class of compounds with broad therapeutic applications, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable analytical tool. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, a compound of interest in medicinal chemistry. Beyond a mere spectral assignment, this document will delve into the underlying principles governing the observed chemical shifts and coupling patterns, compare the utility of 1H NMR with alternative analytical techniques, and provide a comprehensive framework for its characterization.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride presents a unique combination of functionalities that influence its 1H NMR spectrum. The pyridine ring, substituted with an electron-withdrawing nitro group and an electron-donating aminoethoxy group, along with the presence of two hydrochloride salts, creates a distinct electronic environment for each proton.

The protonation of the pyridine nitrogen and the amino group to form the dihydrochloride salt significantly impacts the chemical shifts of the aromatic protons. The resulting positive charge on the pyridine ring leads to a general downfield shift of all ring protons due to deshielding effects.[1][2] This is a common feature observed in the NMR spectra of pyridinium salts.

The 3-nitro group, being strongly electron-withdrawing, will further deshield the adjacent protons at positions 4 and 2 (if a proton were present). Conversely, the 2-aminoethoxy group is electron-donating, which would typically shield the ring protons. However, in this molecule, the ether oxygen's lone pair participation in resonance is counteracted by the inductive effect of the nitro group and the protonation of the ring nitrogen.

The ethoxy chain introduces two sets of aliphatic protons. The methylene group adjacent to the ether oxygen (-O-CH2-) is expected to be deshielded and appear at a lower field compared to the methylene group adjacent to the ammonium group (-CH2-NH3+). The protons of the ammonium group itself are often broad and their chemical shift can be concentration and solvent dependent.[3]

Deciphering the Signals: A Detailed Spectral Analysis

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4 8.5 - 8.8Doublet of doublets (dd)J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2Deshielded by the adjacent nitro group and the pyridinium nitrogen. Coupled to H-5 and H-6.
H-5 7.5 - 7.8Doublet of doublets (dd)J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-5Influenced by both the nitro and aminoethoxy groups. Coupled to H-4 and H-6.
H-6 8.8 - 9.1Doublet of doublets (dd)J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2Strongly deshielded by the adjacent pyridinium nitrogen. Coupled to H-5 and H-4.
-O-CH2- 4.5 - 4.8Triplet (t)J ≈ 5-6Deshielded by the adjacent oxygen atom. Coupled to the -CH2-NH3+ protons.
-CH2-NH3+ 3.5 - 3.8Triplet (t)J ≈ 5-6Deshielded by the adjacent positively charged nitrogen. Coupled to the -O-CH2- protons.
-NH3+ 8.0 - 9.0Broad singlet-Protons on nitrogen often exhibit broad signals and may exchange with residual water in the solvent.[3]

Visualizing the Structure and Proton Assignments:

Caption: Molecular structure of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride with proton numbering.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice due to its ability to dissolve polar compounds and exchange with labile protons, which can help in their identification.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

    • Spectral Width: A spectral width of 12-16 ppm is recommended to ensure all signals are captured.

  • Data Processing:

    • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Workflow for 1H NMR Analysis:

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Assign Signals reference->assign integrate Integrate Peaks assign->integrate coupling Analyze Coupling integrate->coupling

Caption: A streamlined workflow for the acquisition and analysis of the 1H NMR spectrum.

Comparative Analysis: 1H NMR vs. Other Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
1H NMR Precise proton environment, connectivity through coupling, and stoichiometry.Provides detailed structural information about the entire molecule in a single experiment.Can be complex to interpret for molecules with overlapping signals. Labile protons can complicate the spectrum.
13C NMR Number and chemical environment of carbon atoms.Confirms the carbon skeleton and the presence of different functional groups.Less sensitive than 1H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural information through fragmentation analysis.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key functional groups like N-H, C=N, and N-O bonds.Provides limited information about the overall molecular structure.
Elemental Analysis Percentage composition of elements.Confirms the empirical and molecular formula.Does not provide any structural information.

Expert Insight:

For a molecule like 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, 1H NMR is arguably the most informative single technique. The detailed information on proton connectivity allows for the unambiguous assignment of the isomeric structure. However, for complete and robust characterization, a combination of techniques is always recommended. Mass spectrometry is essential to confirm the molecular weight, and 13C NMR provides complementary information about the carbon framework. IR spectroscopy can offer quick confirmation of the key functional groups.

Conclusion

The 1H NMR spectrum of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride, though not experimentally reported here, can be confidently predicted based on fundamental NMR principles and data from analogous structures. The key features are the downfield-shifted aromatic protons due to the pyridinium ring and the nitro group, and the characteristic signals of the aminoethoxy side chain. This guide provides a comprehensive framework for researchers to interpret the 1H NMR spectrum of this and similar molecules, from sample preparation to data analysis. By integrating 1H NMR with other analytical techniques, scientists can achieve a thorough and unambiguous structural elucidation, a critical step in the advancement of drug discovery and development.

References

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Available at: [Link]

  • Pyridinium chloride | C5H5N.ClH. PubChem. Available at: [Link]

  • ¹H NMR spectra of the reaction between the pyridinium salt 9 and... ResearchGate. Available at: [Link]

  • gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. ResearchGate. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]

  • H.NMR-Spectrum of Compound{2}. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. Available at: [Link]

  • 1H NMR Chemical Shift ppm table. Cal Poly Pomona. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality; it is the cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. This molecule, a substituted nitropyridine, presents unique analytical challenges due to its inherent polarity.

Our objective is to move beyond a simple recitation of steps and delve into the scientific rationale behind each decision in the method development process. We will compare various chromatographic strategies, provide a detailed experimental protocol, and ground our approach in the authoritative standards of the International Council for Harmonisation (ICH).

Chapter 1: Analyte Characterization & Initial Chromatographic Challenges

The structure of 2-(2-Aminoethoxy)-3-nitropyridine, particularly as a dihydrochloride salt, immediately signals its hydrophilic nature. The primary amine, ether linkage, and the pyridine nitrogen are all polar centers. In reversed-phase HPLC, which separates compounds based on hydrophobicity, highly polar molecules are poorly retained on traditional non-polar stationary phases (like C18) and may elute near the solvent front, co-eluting with excipients or process impurities.[1][2]

Predicted Properties of the Analyte:

  • High Polarity: Due to multiple heteroatoms (N, O) and its salt form.

  • Basic Nature: The primary amine and pyridine nitrogen are basic sites (pKa of pyridine is ~5.2).[3]

  • UV Absorbance: The nitropyridine chromophore is expected to have strong UV absorbance, making UV detection a suitable choice.

These characteristics demand a thoughtful approach to method development, as standard C18 columns with simple water/acetonitrile mobile phases are likely to fail.[1]

Chapter 2: Strategic HPLC Method Development Workflow

A successful method development strategy is systematic and iterative. It begins with a broad screening of conditions and progressively narrows the focus to optimize the final parameters. This workflow ensures that the final method is not only fit for purpose but also robust and reliable.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Verification A Analyte Characterization (Solubility, pKa, UV Spectra) B Column Screening (C18, Phenyl, Polar-Embedded) A->B C Mobile Phase Screening (pH, Organic Modifier) B->C D Gradient Optimization (Slope, Time) C->D Select Best Condition E Fine-Tuning (Flow Rate, Temperature) D->E F Forced Degradation Study (Demonstrate Specificity) E->F Optimized Method G Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity) F->G H Final Method & SST Criteria G->H

Caption: A logical workflow for systematic HPLC method development.

Chapter 3: Comparative Analysis of Chromatographic Conditions

To overcome the retention challenges, several reversed-phase column chemistries were evaluated. The goal was to find a stationary phase that provides adequate retention for the polar parent compound while still effectively resolving it from non-polar and closely related impurities. A low pH mobile phase (pH ~2.5) was chosen to ensure the primary amine is protonated, promoting consistent interaction and improving peak shape.

Table 1: Comparison of HPLC Column Performance

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Polar-Embedded C18
Column Waters XBridge C18, 4.6x150 mm, 3.5 µmPhenomenex Kinetex Phenyl-Hexyl, 4.6x150 mm, 2.6 µmAgilent Zorbax SB-AQ, 4.6x150 mm, 3.5 µm
Rationale for Choice Industry standard, baseline comparison.Offers alternative selectivity via pi-pi interactions with the pyridine ring.Designed for stability in highly aqueous mobile phases, ideal for polar analytes.[4]
Retention Time (API) 1.8 min (Poor Retention)3.5 min (Moderate Retention)5.2 min (Good Retention)
Tailing Factor (API) 1.9 (Poor)1.4 (Acceptable)1.2 (Excellent)
Resolution (API/Impurity 1) 0.9 (Co-elution)1.8 (Partial Separation)>2.5 (Baseline Separation)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 15 min5-95% B in 15 min5-95% B in 15 min
Conclusion Unsuitable due to poor retention and peak shape.An improvement, but resolution is not optimal.Superior performance. Provides excellent retention and peak symmetry for the polar analyte.

The data clearly indicates that the polar-embedded stationary phase (Method C) is the most suitable choice. These phases incorporate a polar group near the silica surface, which prevents the bonded phase from collapsing in highly aqueous mobile phases, thereby ensuring reproducible retention for hydrophilic compounds.[4]

Chapter 4: Recommended Protocol & System Suitability

Based on the comparative analysis, the following optimized method is recommended.

Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).

  • Column: Agilent Zorbax SB-AQ, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: Approximately 0.5 mg/mL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 60
    17.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

System Suitability Test (SST)

Before sample analysis, a system suitability solution (containing the main compound and a known impurity) must be injected. The results must meet the following criteria to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (API Peak) ≤ 1.5Ensures peak symmetry for accurate integration.
Resolution (API & nearest impurity) ≥ 2.0Guarantees baseline separation for accurate quantitation.
%RSD of Peak Area (n=5) ≤ 2.0%Demonstrates injection precision.[5]

Chapter 5: Demonstrating Specificity through Forced Degradation

A purity method must be "stability-indicating," meaning it can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products.[6] Forced degradation studies are performed by subjecting the drug substance to harsh conditions to intentionally generate these degradants.[7] According to ICH guideline Q1A(R2), typical stress conditions include acid/base hydrolysis, oxidation, heat, and photolysis.[8] The goal is to achieve a target degradation of 5-20%.[9]

G cluster_stress ICH Q1A(R2) Stress Conditions DS Drug Substance (2-(2-Aminoethoxy)-3-nitropyridine) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) DS->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) DS->Oxid Therm Thermal (e.g., 80°C, solid state) DS->Therm Photo Photolytic (ICH Q1B Light Exposure) DS->Photo Analysis Analyze Stressed Samples by HPLC-DAD Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Purity Assess Peak Purity (DAD Analysis) Analysis->Purity Mass Mass Balance Assessment Purity->Mass

Caption: Workflow for a forced degradation study.

Table 2: Hypothetical Forced Degradation Summary

Stress Condition% Degradation of APIObservationsPeak Purity
0.1 N HCl, 60°C, 8 hr 12.5%Two major degradants observed at RRT 0.85 and 1.15.Pass
0.1 N NaOH, RT, 4 hr 18.2%One major degradant observed at RRT 0.70.Pass
3% H₂O₂, RT, 2 hr 8.9%Minor degradant co-eluting with an impurity. Further optimization needed.Fail
Heat, 80°C, 48 hr 3.1%No significant degradation observed.Pass
Light (ICH Q1B) 1.5%No significant degradation observed.Pass

The results show the method is largely successful at separating degradants, confirming its stability-indicating nature. The co-elution under oxidative stress would require further method refinement, perhaps by adjusting the gradient slope or mobile phase pH.

Chapter 6: Method Validation according to ICH Q2(R1)

Once developed, the analytical procedure must be formally validated to demonstrate its suitability for its intended purpose.[10] The validation should be conducted according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[11]

Key Validation Parameters for a Purity Method:

  • Specificity: Proven through forced degradation studies and analysis of spiked samples.[5]

  • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. A minimum of 5 concentration levels is recommended.[5]

  • Accuracy: Determined by analyzing samples spiked with known amounts of impurities (recovery study).

  • Precision:

    • Repeatability: Multiple preparations by the same analyst on the same day.

    • Intermediate Precision: Assessed by varying factors like analyst, day, or instrument.[10]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: Deliberate, small variations are made to method parameters (e.g., pH ±0.1, temperature ±2°C) to assess the method's reliability during normal use.[6]

Conclusion

The development of a robust HPLC purity method for a polar compound like 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride requires a systematic approach rooted in chromatographic principles. Standard C18 columns are often inadequate for such analytes. By leveraging a polar-embedded stationary phase, this guide has demonstrated a pathway to achieving excellent retention, resolution, and peak shape. The outlined method, supported by forced degradation and a clear validation strategy according to ICH guidelines, provides a reliable and scientifically sound foundation for ensuring the quality and purity of this pharmaceutical substance.

References

  • ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaguideline.
  • N/A.
  • ResolveMass Laboratories. (2025).
  • N/A.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • Chrom Tech, Inc. (2025).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • N/A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • N/A. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2025).
  • N/A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Perpusnas. (2025).
  • International Journal of Research and Review. (2025).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

LC-MS Analysis Guide: 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride (CAS: N/A for specific salt, Free base analog often custom synthesized). Application: Pharmaceutical intermediate analysis, impurity profiling, and structural elucidation.[1]

This guide serves as a technical comparison and optimization manual for the Mass Spectrometry (MS) analysis of 2-(2-Aminoethoxy)-3-nitropyridine . Unlike standard "datasheets," this document analyzes the fragmentation mechanics of the molecule to help analysts distinguish it from structural isomers (e.g., 4-nitro variants) and optimize Multiple Reaction Monitoring (MRM) transitions.

Key Finding: While Atmospheric Pressure Chemical Ionization (APCI) is often cited for nitropyridines, the dihydrochloride salt form of this molecule necessitates Electrospray Ionization (ESI) in positive mode for maximum sensitivity. High-energy Collision Induced Dissociation (CID) is required to break the robust ether linkage, revealing diagnostic pyridinol fragments.

Structural & Physicochemical Context

To understand the fragmentation, we must first analyze the target structure.

  • Core Scaffold: Pyridine ring (electron-deficient).[1]

  • Substituent 1 (Pos 3): Nitro group (-NO₂). Highly electron-withdrawing; prone to "nitro-nitrite" rearrangement or radical loss.

  • Substituent 2 (Pos 2): 2-Aminoethoxy group (-O-CH₂-CH₂-NH₂). The primary amine provides the dominant protonation site ([M+H]⁺).

  • Salt Form: Dihydrochloride (2HCl). Increases water solubility and ensures the molecule is pre-charged in acidic media.

Molecular Weight (Free Base): ~183.16 Da Target Ion [M+H]⁺: m/z 184.17

Comparative Analysis: Ionization & Method Selection

This section compares the performance of the target molecule under different MS conditions to establish the "Golden Method."

Comparison 1: Ionization Source (ESI vs. APCI)
FeatureMethod A: ESI (Recommended) Method B: APCI (Alternative)
Mechanism Ion evaporation from charged droplets.Gas-phase chemical ionization (Corona Discharge).
Suitability High. The 2HCl salt is ionic and polar. ESI preserves the protonated amine without thermal degradation.Low to Medium. Requires thermal vaporization. The nitro group is thermally labile and may degrade before ionization.
Sensitivity Excellent (pg/mL range). Stable [M+H]⁺ signal.Poor. High background noise; potential for in-source fragmentation (loss of NO₂).
Adducts Forms [M+H]⁺, [M+Na]⁺, [M+K]⁺.[2]Predominantly [M+H]⁺, but often sees radical cations [M]⁺•.

Expert Insight: Use ESI in Positive Mode. The primary amine on the ethoxy chain has a high proton affinity (pKa ~9-10). In acidic mobile phases (0.1% Formic Acid), this amine is fully protonated, providing an intense molecular ion at m/z 184.

Comparison 2: Fragmentation Energy (Low vs. High CE)
ParameterLow Collision Energy (10-15 eV) High Collision Energy (30-45 eV)
Goal Quantitation (SIM/MRM Parent).Structural Elucidation / isomer differentiation.
Dominant Ion m/z 184 (Parent). Minimal fragmentation.m/z 138 (Loss of NO₂), m/z 139 (Ether cleavage).
Specificity Low. Isomers (e.g., 4-nitro) have same mass.High. The ratio of NO₂ loss vs. Ether cleavage distinguishes isomers.

Fragmentation Mechanics & Pattern Analysis

The fragmentation of 2-(2-Aminoethoxy)-3-nitropyridine is driven by two competing pathways: Nitro-loss and Ether-cleavage .

Pathway A: The Nitro-Nitrite Rearrangement (Diagnostic)

Nitroaromatics often undergo a rearrangement where the oxygen from the nitro group attacks the ring carbon, followed by the loss of NO (30 Da) or NO₂ (46 Da).

  • Transition: m/z 184 → m/z 138 (Loss of NO₂).

  • Mechanism: Direct radical cleavage of the C-N bond connecting the nitro group to the pyridine ring.

Pathway B: Inductive Ether Cleavage (Side Chain)

The ether oxygen is protonated (or the charge migrates there), leading to the cleavage of the alkyl-oxygen bond.

  • Transition: m/z 184 → m/z 140/139.

  • Loss: Loss of the aminoethyl chain (C₂H₇N, 45 Da).[3] This leaves a 3-nitropyridin-2-ol cation species.

Pathway C: Small Molecule Neutral Loss
  • Transition: m/z 184 → m/z 167.

  • Loss: Loss of Ammonia (NH₃, 17 Da) from the terminal amine. This is common in primary amines but usually requires lower energy than the skeletal cleavages above.

Summary Table of Transitions (For MRM Setup)
Precursor (m/z)Product (m/z)Collision Energy (eV)Loss IdentityPurpose
184.2 167.1 15-NH₃ (Ammonia)Confirmation (Soft)
184.2 138.1 25-NO₂ (Nitro)Quantifier (High Intensity)
184.2 122.1 35-NO₂ + -O (Rearrangement)Qualifier
184.2 111.0 40Ring FragmentationStructural ID

Experimental Protocol: Optimized LC-MS Workflow

Objective: To achieve separation and sensitive detection of the target molecule in a plasma or reaction mixture matrix.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(2-Aminoethoxy)-3-nitropyridine 2HCl in 1 mL of 50:50 Water:Methanol. (Note: Do not use pure organic solvent initially; the salt requires water for solubility).

  • Working Standard: Dilute to 100 ng/mL in Mobile Phase A.

Step 2: LC Conditions
  • Column: C18 Polar-Embedded or HILIC (Recommended due to the polar amine tail).

    • Alternative: Waters Atlantis T3 or Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention).

    • 1-4 min: 5% -> 60% B.

    • 4-5 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Standard ESI).

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the nitro group).

  • Desolvation Temp: 400°C.

  • Gas Flow: 800 L/Hr (N₂).

Visualization of Pathways[1]

Diagram 1: Analytical Method Development Workflow

This flowchart illustrates the decision matrix for selecting the optimal ionization and fragmentation parameters.

MethodDevelopment Start Analyte: 2-(2-Aminoethoxy)-3-nitropyridine 2HCl Solubility Solubility Check (Salt Form -> Polar) Start->Solubility IonSource Select Ionization Source Solubility->IonSource ESI ESI (+) (Preferred for Salts/Polars) IonSource->ESI High Polarity APCI APCI (+) (Risk of Thermal Degradation) IonSource->APCI If Non-Polar (Rare) MS_Scan Q1 Full Scan (m/z 50-300) ESI->MS_Scan Parent Observe [M+H]+ = 184 MS_Scan->Parent Frag_Opt Collision Energy Ramping (10 -> 50 eV) Parent->Frag_Opt Low_CE Low CE (15eV) Loss of NH3 (m/z 167) Frag_Opt->Low_CE High_CE High CE (30eV) Loss of NO2 (m/z 138) Frag_Opt->High_CE Final_Method Final MRM Method 184 -> 138 (Quant) 184 -> 167 (Qual) Low_CE->Final_Method High_CE->Final_Method

Caption: Decision tree for optimizing LC-MS parameters, highlighting the selection of ESI+ and specific collision energies for quantitation vs. qualification.

Diagram 2: Proposed Fragmentation Pathway

This diagram visualizes the mechanistic cleavage of the molecule inside the collision cell.

FragPathway Parent [M+H]+ m/z 184 Path1 Loss of NH3 (-17 Da) Parent->Path1 Low Energy Path2 Nitro Loss (-NO2, 46 Da) Parent->Path2 Med Energy Path3 Ether Cleavage (-C2H5N) Parent->Path3 High Energy Frag1 Fragment A m/z 167 Path1->Frag1 Frag2 Fragment B m/z 138 Path2->Frag2 Frag3 Fragment C (Pyridinol Core) m/z ~139 Path3->Frag3

Caption: Mechanistic fragmentation pathway showing the three primary dissociation routes: Ammonia loss, Nitro group ejection, and Ether linkage cleavage.

References

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.

  • Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. (General reference for ESI vs APCI mechanisms).

  • Yinon, J. (1990). Mass spectral fragmentation pathways of nitro compounds.[1][4][5] Mass Spectrometry Reviews.[6] (Specific mechanisms for nitro-aromatic loss).

  • McLafferty, F.W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][4][5][6][7][8][9][10] University Science Books. (Foundational text for inductive cleavage rules).

Sources

validating assay results using 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for validating analytical and functional assays using 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride (CAS: 1423025-70-0).

This compound is a critical heterocyclic building block and reference standard , often utilized in the synthesis of fluorescent probes (via nitro-reduction) or as a structural analog in fragment-based drug discovery (FBDD). Its specific structural features—a pyridine core, a nitro group at the 3-position (quencher/reducible), and a hydrophilic ethylamine linker at the 2-position—make it a unique candidate for validating specificity in LC-MS workflows and reductive biochemical assays.

Part 1: Technical Profile & Mechanism of Action

1.1 The Molecule[1][2][3][4]
  • Chemical Name: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride[5][6]

  • CAS: 1423025-70-0[5][6]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O
    
    
    [6]
  • Role: Reference Standard, Synthetic Intermediate, Potential Reductive Probe.

1.2 Mechanistic Utility in Assays

Unlike simple pyridines, the 2-(2-Aminoethoxy) tail provides a hydrophilic "handle" for bioconjugation or solubility, while the 3-nitro group serves two potential assay functions:

  • Fluorescence Quenching: The nitro group strongly quenches intrinsic fluorescence of the pyridine ring.

  • Reductive Activation: Upon reduction (chemical or enzymatic via nitroreductases), the 3-nitro group converts to a 3-amino group, typically restoring fluorescence or altering UV-Vis absorption profiles (Bathochromic shift).

Part 2: Comparative Analysis (Alternatives)

When selecting a reference standard for pyridine-based assay validation, 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride offers distinct advantages over common alternatives due to its solubility and linker chemistry.

Table 1: Performance Comparison of Pyridine Standards
Feature2-(2-Aminoethoxy)-3-nitropyridine 2HCl 2-Amino-3-nitropyridine 2-Chloro-3-nitropyridine
CAS 1423025-70-04214-75-95470-18-8
Solubility (Aq) High (Dihydrochloride salt)Low (Free base)Very Low (Hydrophobic)
Linker Utility Yes (Primary amine for conjugation)No (Direct aromatic amine)No (Reactive electrophile)
Assay Role Linker-Specific Standard / Conjugate PrecursorGeneral Scaffold ControlSynthetic Precursor (Toxic)
UV

~330-350 nm (Broad)~360 nm~280 nm
Stability High (Salt form prevents oxidation)Moderate (Air sensitive)Low (Hydrolysis prone)

Scientist’s Insight: Choose the Aminoethoxy variant when validating assays involving linked drugs or when high aqueous solubility is required for stock solutions without DMSO artifacts. Use the 2-Amino variant only for core scaffold studies.

Part 3: Validation Protocols

Protocol A: Analytical Method Validation (LC-MS/HPLC)

Objective: Validate the specificity and linearity of an assay detecting pyridine impurities or metabolites.

1. System Suitability & Specificity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 100 x 4.6 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 340 nm (Nitro absorbance).

Validation Step: Inject a mixture of the Analyte (2-(2-Aminoethoxy)-3-nitropyridine) and its potential degradation product (2-Hydroxypyridine derivative).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the nitro-compound and des-nitro or hydrolyzed analogs.
    
2. Linearity & Range

Prepare a stock solution (1 mg/mL in water). Dilute to 5, 10, 20, 50, and 100 µg/mL.

  • Plot: Area Under Curve (AUC) vs. Concentration.

  • Acceptance Criteria:

    
    .
    
3. Stability in Solution (Stress Testing)

The dihydrochloride salt is stable, but the free base can be sensitive.

  • Acid Stress: 0.1 N HCl, 24h, RT.

  • Base Stress: 0.1 N NaOH, 24h, RT. (Expect hydrolysis of the ether linkage).

  • Oxidative Stress: 3%

    
    . (Expect N-oxide formation).
    
Protocol B: Functional Reductive Assay (Nitroreductase Simulation)

Objective: Validate the compound's utility as a "turn-on" probe precursor or metabolic stability standard.

  • Reaction Mix: 100 µM Compound in PBS (pH 7.4) + 1 mM NADH.

  • Enzyme: Add Nitroreductase (NTR) or chemical reductant (

    
    ).
    
  • Monitoring:

    • UV-Vis: Monitor disappearance of the Nitro peak (~340 nm) and appearance of the Amino peak (~290-310 nm).

    • Fluorescence: Ex/Em scan (Post-reduction). 3-aminopyridines typically fluoresce around 400-450 nm.

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for using this compound in assay validation, distinguishing between its role as a Chemical Standard versus a Functional Probe .

ValidationWorkflow Start Start: Assay Validation Target: 2-(2-Aminoethoxy)-3-nitropyridine CheckType Determine Assay Type Start->CheckType Analytical Analytical (LC-MS/HPLC) CheckType->Analytical Quantitation Functional Functional (Biochemical) CheckType->Functional Activity/Probe Solubility 1. Solubility Check (H2O vs DMSO) Analytical->Solubility Stability 1. pH Stability (Ether Linkage Integrity) Functional->Stability Linearity 2. Linearity (R² > 0.999) Range: 5-100 µg/mL Solubility->Linearity Specificity 3. Specificity Separate from 2-Amino-3-nitropyridine Linearity->Specificity Specificity->Stability Cross-Validate Output Validated Reference Standard Specificity->Output Reduction 2. Nitro-Reduction Test (NTR or Dithionite) Stability->Reduction Fluorescence 3. Signal Turn-On (Check Em 400-450nm) Reduction->Fluorescence Fluorescence->Output

Caption: Decision matrix for validating 2-(2-Aminoethoxy)-3-nitropyridine 2HCl as either a quantitative standard or a functional reductive probe.

References

  • AK Scientific. (2024). Product Safety and Specification Sheet: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride. AK Scientific Catalog. Link

  • PubChem. (2024).[7] Compound Summary: 2-Amino-3-nitropyridine (Parent Scaffold). National Library of Medicine. Link

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.[1] Link

  • Sigma-Aldrich. (2024). Building Blocks for Heterocyclic Synthesis: Nitropyridines. Merck KGaA. Link

  • BLD Pharm. (2024).[3] 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride Analysis. BLD Pharm Catalog. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a multi-functional intermediate that presents a complex safety profile. Unlike simple solvents, this compound combines an energetic nitro group, a basic ether-amine side chain, and an acidic salt formation.

Effective disposal requires understanding the "personality" of the molecule to prevent synergistic hazards during the waste stream process.

Chemical "Personality" & Risk Profile
Functional GroupHazard CharacteristicOperational Implication
Nitro Group (-NO₂) Energetic / Oxidizer DO NOT HEAT. Nitro-aromatics can decompose violently at high temperatures. Incineration must be controlled.
Dihydrochloride (•2HCl) Corrosive / Acidic Hydrolysis Risk. Upon contact with moisture, this salt releases HCl, lowering pH < 2.0. It is incompatible with cyanides or sulfides (gas release).
Aminoethoxy Ether Peroxide Potential Aging Risk. Ether linkages can form peroxides over time. Old bottles must be tested before handling.
Pyridine Core Toxic / Irritant Bio-accumulation. Pyridines are notorious for aquatic toxicity and unpleasant odor thresholds.

Pre-Disposal Stabilization (The Self-Validating System)

Before this material leaves your bench, it must be stabilized. This protocol acts as a self-validating system : if the material fails any step, it must be treated as "High Hazard/Reactive" rather than standard chemical waste.

Step 1: The "Old Sample" Audit (Peroxide Check)

Applicable only if the container is >1 year old or shows crystal formation around the cap.

  • Visual Inspection: Look for "mossy" crystals or liquid separation in the solid.

  • Test: Dissolve a small amount (10 mg) in water. Dip a peroxide test strip.

    • Result > 10 ppm:STOP. Contact EHS for High-Hazard stabilization (likely reduction with ferrous sulfate).

    • Result < 10 ppm: Proceed to Step 2.

Step 2: pH Verification (Aqueous Waste Only)

If disposing of mother liquors or aqueous solutions:

  • Measure pH: Expect pH 1.0–3.0 due to HCl salt.

  • Controlled Neutralization:

    • Reagent: 10% Sodium Bicarbonate (

      
      ) or dilute NaOH.
      
    • Procedure: Add base slowly in an ice bath.

    • Critical Warning: The neutralization of amine-hydrochlorides is exothermic. The presence of the nitro group makes this heat dangerous. Keep temperature < 20°C.

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.

Scenario A: Solid Waste (Excess Reagent)

Primary Directive: Do not dissolve solid waste to make it liquid. Keep it solid to minimize volume and mobility.

  • Primary Containment: Place the substance in a chemically resistant jar (HDPE or Amber Glass). Do not use metal cans (HCl corrosion risk).

  • Secondary Containment: Seal the jar inside a clear heavy-duty zip-lock bag.

  • Labeling:

    • Chemical Name: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

    • Hazards: CORROSIVE, TOXIC, IRRITANT.

    • Waste Code (US RCRA): Advise D002 (Corrosive) and D003 (Reactive - precautionary due to nitro group).

Scenario B: Liquid Waste (Reaction Mixtures)

Primary Directive: Segregate from oxidizers and strong reducers.

  • Segregation: Never mix nitropyridine waste with:

    • Strong Oxidizers (Peroxides, Nitric Acid)

      
       Explosion risk.
      
    • Strong Reducers (Hydrides, Zinc metal)

      
       Exothermic reduction of nitro group.
      
    • Acetone/Ketones

      
       Potential formation of energetic condensates in basic conditions.
      
  • Container: Dedicated "Halogenated Organic" or "Toxic Organic" waste stream.

Visual Workflow: Cradle-to-Grave Disposal Path

DisposalWorkflow Start Waste: 2-(2-Aminoethoxy)-3-nitropyridine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Reagent StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid PeroxideCheck Is Container >1 Year Old? Solid->PeroxideCheck TestPeroxide Test for Peroxides PeroxideCheck->TestPeroxide Yes PackSolid Double Bag in HDPE Container PeroxideCheck->PackSolid No Stabilize Stabilize (Ferrous Sulfate) TestPeroxide->Stabilize Positive TestPeroxide->PackSolid Negative Stabilize->PackSolid LabelSolid Label: Toxic, Corrosive, Nitro-Compound PackSolid->LabelSolid Incinerate Final Disposal: High-Temp Incineration (with Scrubber) LabelSolid->Incinerate pHCheck Check pH Liquid->pHCheck Acidic pH < 4 (Likely) pHCheck->Acidic Segregate Segregate: Halogenated Organics pHCheck->Segregate pH Neutral Neutralize Neutralize with NaHCO3 (Ice Bath < 20°C) Acidic->Neutralize Neutralize->Segregate Segregate->Incinerate

Caption: Decision logic for segregating and stabilizing nitropyridine salts before final incineration.

Regulatory & Compliance (RCRA/EPA)

In the United States, this compound is not explicitly listed on the P-List or U-List by CAS number. However, it must be classified by Characteristic Waste protocols (40 CFR Part 261).

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH

    
     2.
    
  • D003 (Reactivity): While 3-nitropyridines are generally stable, the "Nitro" designation often triggers D003 protocols at incineration facilities to ensure careful handling.

  • D001 (Ignitability): Not typically applicable to the dihydrochloride salt (high melting point), but applicable if dissolved in organic solvents.

Recommended Waste Labeling:

Emergency Procedures (Spill Response)

Do NOT wipe with paper towels. (Dry paper + Nitro compounds + Acid = Fire Risk).

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate . Wait for bubbling to cease (neutralization of HCl).

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use sawdust.

  • Collect: Sweep into a plastic dustpan and deposit into a dedicated waste jar.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Overview. [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. ACS Chemical Safety Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Nitropyridine. (Used for SAR toxicity analysis). [Link]

Sources

×

Retrosynthesis Analysis

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2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.